molecular formula C8H4BrF2N3O2 B2981618 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole CAS No. 2366994-19-4

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Katalognummer: B2981618
CAS-Nummer: 2366994-19-4
Molekulargewicht: 292.04
InChI-Schlüssel: XDNSRGSRPADVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H4BrF2N3O2 and its molecular weight is 292.04. The purity is usually 95%.
BenchChem offers high-quality 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[bromo(difluoro)methyl]-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSRGSRPADVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" for drug design.[3][4] Derivatives of this versatile core have been successfully developed into a wide array of therapeutic agents, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and promising candidates in oncology and microbiology.[2][3] The pharmacological profile of a benzimidazole derivative is profoundly dictated by the nature and position of its substituents.[5] This guide will delve into the putative mechanism of action of a specific, complexly substituted class: 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole derivatives. Lacking direct, extensive literature on this exact structure, this document synthesizes established principles from related benzimidazole and nitroaromatic compounds to construct a scientifically rigorous and testable mechanistic hypothesis.

Deconstructing the Molecule: A Triad of Functional Significance

The therapeutic action of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is likely a composite of the individual contributions of its core and key substituents, which may act synergistically.

  • The 2-Substituted Benzimidazole Core: This central scaffold is known to mediate a variety of biological effects. A primary and well-documented mechanism, particularly in anticancer and anthelmintic benzimidazoles, is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[6] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[7]

  • The 4-Nitro Group: The presence of a nitro group, particularly on an aromatic ring, introduces a critical element: the potential for bioreductive activation. This mechanism is especially relevant in hypoxic (low-oxygen) environments, which are characteristic of solid tumors and anaerobic bacterial or protozoal infections.[8][9] Endogenous nitroreductase enzymes can reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine species, and ultimately the nitro radical anion.[8] These reactive species can induce significant cellular damage through covalent modification of essential macromolecules like DNA and proteins, leading to cytotoxicity.[8][9]

  • The 2-[Bromo(difluoro)methyl] Group: This halogenated alkyl group at the 2-position is less common than simple alkyl or aryl substitutions. Its strong electron-withdrawing nature, conferred by the fluorine and bromine atoms, is expected to significantly influence the electronic properties of the benzimidazole ring. This could enhance the molecule's ability to participate in key interactions, such as hydrogen bonding or dipole-dipole interactions with a target protein. Furthermore, this group could serve as a leaving group in a covalent interaction with a biological target, or it may simply act as a sterically and electronically optimized moiety to improve binding affinity to a specific active site.

A Proposed Unified Mechanism of Action: Dual-Pronged Cytotoxicity

Based on the analysis of its constituent parts, a plausible and compelling mechanism of action for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole derivatives involves a dual-pronged assault on target cells, particularly in the context of cancer or microbial infections.

Primary Putative Mechanism: Hypoxia-selective bioreductive activation coupled with targeted enzyme/protein inhibition.

  • Selective Accumulation and Activation in Hypoxic Cells: The derivative preferentially targets hypoxic cells. Under these low-oxygen conditions, cellular nitroreductases reduce the 4-nitro group. This "bioactivation" leads to the formation of cytotoxic reactive nitrogen species.

  • Multi-level Macromolecular Damage: These reactive species cause indiscriminate damage to nearby macromolecules. They can form adducts with DNA, leading to strand breaks and replication stress, and can covalently modify proteins, impairing their function.[9]

  • Targeted Inhibition: Concurrently, the parent molecule or its metabolites could engage with a specific protein target. Given the precedent of 2-substituted benzimidazoles, plausible targets include:

    • Tubulin: The molecule could bind to β-tubulin, disrupting microtubule dynamics and inducing mitotic catastrophe.[7]

    • Kinases: Many benzimidazoles are kinase inhibitors.[10][11] This derivative could inhibit protein kinases crucial for cancer cell proliferation and survival, such as EGFR or VEGFR-2.[10][11]

    • Dihydrofolate Reductase (DHFR): DHFR is a validated target for both antimicrobial and anticancer therapies, and some benzimidazoles are known to inhibit this enzyme.[12][13]

This dual-action model suggests a potent therapeutic effect, where the hypoxia-activated component provides cytotoxicity and selectivity, while the targeted inhibition component disrupts a specific, vital cellular process.

Proposed_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Hypoxic Cell Drug 2-[Bromo(difluoro)methyl]- 4-nitro-1H-benzimidazole Drug_in Intracellular Drug Drug->Drug_in Cellular Uptake Nitroreductases Nitroreductases Drug_in->Nitroreductases Substrate for Target_Protein Specific Target Protein (e.g., Tubulin, Kinase, DHFR) Drug_in->Target_Protein Binds to Reactive_Species Reactive Nitrogen Species (RNS) Nitroreductases->Reactive_Species Bioreductive Activation DNA_Damage DNA Damage & Replication Stress Reactive_Species->DNA_Damage Induces Protein_Damage Protein Dysfunction (Covalent Adducts) Reactive_Species->Protein_Damage Induces Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Target_Inhibition Target Inhibition Target_Protein->Target_Inhibition Leads to Target_Inhibition->Apoptosis

Figure 1: A diagram illustrating the proposed dual-pronged mechanism of action.

Experimental Validation: A Step-by-Step Methodological Framework

To validate this proposed mechanism, a structured, multi-faceted experimental approach is required.

Validating Hypoxia-Selective Cytotoxicity

The foundational claim is that the compound is more potent in low-oxygen conditions.

Protocol: Hypoxic vs. Normoxic Cell Viability Assay

  • Cell Culture: Plate target cells (e.g., a cancer cell line like HCT-116 or MCF-7) in 96-well plates.

  • Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂) and an identical set in a hypoxic chamber (e.g., 1% O₂, 5% CO₂). Allow cells to acclimate for 12-24 hours.

  • Compound Treatment: Add a serial dilution of the 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole derivative to both sets of plates. Include a vehicle control (e.g., DMSO).

  • Incubation: Return plates to their respective normoxic or hypoxic conditions and incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia supports the hypothesis of bioreductive activation.

Table 1: Expected Outcome of Hypoxia-Selective Cytotoxicity Assay

ConditionIC₅₀ (µM)Interpretation
Normoxia (21% O₂)> 50Low cytotoxicity in normal oxygen.
Hypoxia (1% O₂)< 5High cytotoxicity in low oxygen.
Identifying the Molecular Target

If the compound shows activity beyond what can be explained by bioreduction alone, identifying its specific binding partner is crucial.

Protocol: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that tests the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Compound Concentration: Submit the compound for testing at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The service will provide data as a percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as >50% or >75% inhibition.

  • Follow-up: For significant hits, perform dose-response assays to determine the IC₅₀ for the specific kinase(s).

Protocol: Tubulin Polymerization Assay

  • Assay Kit: Use a commercially available, fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Procedure: Reconstitute purified tubulin in the provided buffer. Add the test compound at various concentrations, a positive control (e.g., paclitaxel for polymerization, colchicine for inhibition), and a negative control (vehicle).

  • Measurement: Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition of polymerization will result in a flatter curve, similar to colchicine.

Experimental_Workflow Start Hypothesis: Dual-Action Cytotoxicity Step1 Step 1: Assess Hypoxia-Selectivity Start->Step1 Protocol1 Protocol: Normoxic vs. Hypoxic Viability Assay (IC50) Step1->Protocol1 Decision1 Is IC50 significantly lower in hypoxia? Protocol1->Decision1 Step2 Step 2: Identify Specific Molecular Target Decision1->Step2 Yes Refine Refine Hypothesis/ Re-evaluate Decision1->Refine No Protocol2a Protocol: Kinase Panel Screen Step2->Protocol2a Protocol2b Protocol: Tubulin Polymerization Assay Step2->Protocol2b Protocol2c Protocol: DHFR Enzyme Assay Step2->Protocol2c Step3 Step 3: Validate Cellular Mechanism Protocol2a->Step3 Protocol2b->Step3 Protocol2c->Step3 Protocol3a Protocol: Cell Cycle Analysis (Flow Cytometry) Step3->Protocol3a Protocol3b Protocol: Western Blot for DNA Damage Markers (γH2AX) Step3->Protocol3b End Validated Mechanism Protocol3a->End Protocol3b->End

Figure 2: A logical workflow for the experimental validation of the proposed mechanism.

Confirming Cellular Effects

Finally, it is essential to confirm that the proposed molecular interactions translate into the expected cellular phenotypes.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat asynchronous cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Analysis: Analyze the cell population using a flow cytometer.

  • Interpretation: A compound that inhibits tubulin polymerization will cause an accumulation of cells in the G2/M phase of the cell cycle.

Protocol: Western Blot for DNA Damage Markers

  • Treatment: Treat cells under both normoxic and hypoxic conditions with the test compound.

  • Lysate Preparation: Prepare whole-cell lysates at different time points post-treatment.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against a key DNA damage marker, such as phosphorylated histone H2AX (γH2AX). Use an appropriate secondary antibody and detect via chemiluminescence.

  • Interpretation: A significant increase in γH2AX levels in hypoxic-treated cells compared to normoxic-treated cells would strongly support the bioreductive activation and subsequent DNA damage mechanism.

Conclusion and Future Directions

The 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole scaffold represents a promising platform for the development of targeted therapeutics, particularly for cancer and infectious diseases characterized by hypoxic niches. The proposed dual-action mechanism—combining hypoxia-selective cytotoxicity with specific inhibition of a key cellular protein like tubulin or a kinase—offers a compelling rationale for its potential efficacy. The experimental framework detailed herein provides a clear and logical path for researchers to rigorously test this hypothesis, elucidate the precise molecular interactions, and ultimately validate the mechanism of action of this novel class of compounds. Successful validation would pave the way for further preclinical and clinical development, potentially adding a powerful new tool to our therapeutic arsenal.

Sources

In vitro toxicity profile of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicological profile of the novel chemical entity, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. As a member of the benzimidazole class of compounds, which are known for a wide range of biological activities, and featuring a nitro aromatic moiety, a thorough understanding of its potential toxicity is paramount for any further development.[1][2][3] This document outlines a logical, tiered approach to assessing cytotoxicity, genotoxicity, and potential mechanisms of action, such as oxidative stress. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data visualization strategies to facilitate clear interpretation of results. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction and Rationale

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anthelmintics to anticancer agents.[2][4][5][6] The biological activity of these compounds is often attributed to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[6] The subject of this guide, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, possesses a unique combination of a benzimidazole core, a halogenated (bromo-difluoro) methyl group, and a nitro functional group. Each of these components can contribute to its toxicological profile.

The nitroaromatic group, in particular, is a well-documented structural alert for potential genotoxicity.[7][8] Metabolic reduction of the nitro group can lead to the formation of reactive intermediates capable of forming adducts with DNA and proteins, a primary mechanism of mutagenesis and carcinogenesis.[7] Therefore, a rigorous assessment of the genotoxic potential of this compound is a critical component of its safety evaluation.

This guide will provide a systematic approach to characterizing the in vitro toxicity of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, starting with broad cytotoxicity screening and progressing to more specific and mechanistic assays.

Tiered Strategy for In Vitro Toxicity Assessment

A tiered approach to toxicity testing is both scientifically sound and resource-efficient. It begins with general cytotoxicity assays to determine the concentration range of interest, followed by a battery of genotoxicity tests to assess mutagenic and clastogenic potential. Finally, mechanistic studies can be employed to elucidate the underlying pathways of any observed toxicity.

Tiered_Toxicity_Assessment cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Insights T1 Initial Cytotoxicity Assays (e.g., MTT, SRB) T2_Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) T1->T2_Ames Determine concentration range T2_Micro In Vitro Micronucleus Assay (OECD 487) T1->T2_Micro T2_Chrom In Vitro Chromosomal Aberration Assay (OECD 473) T1->T2_Chrom T3_Metabolism In Vitro Metabolism Studies T2_Ames->T3_Metabolism Role of metabolic activation T3_ROS Reactive Oxygen Species (ROS) Assay T2_Micro->T3_ROS If positive, investigate mechanism

Caption: A tiered workflow for the in vitro toxicity assessment of novel compounds.

Cytotoxicity Assessment

The initial step in evaluating the toxicity of a new compound is to determine its effect on cell viability and proliferation. This provides a concentration-response relationship and is essential for selecting appropriate concentrations for subsequent, more complex assays.

Recommended Assays: MTT and SRB

Two robust and widely used colorimetric assays for cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.

  • MTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It provides a measure of total protein mass, which is proportional to the number of cells.[4]

The use of two distinct assays, one based on metabolic activity and the other on cell number, provides a more comprehensive and validated assessment of cytotoxicity.

Experimental Protocol: Cytotoxicity Screening using MTT Assay
  • Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity, and a normal cell line like BEAS-2B for selectivity) in 96-well plates at an appropriate density and allow them to adhere overnight.[10][11]

  • Compound Preparation: Prepare a stock solution of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Treatment: Expose the cells to the various concentrations of the test compound for a defined period, typically 24, 48, and 72 hours.[4][10] Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[9]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.[10]

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2MTT24[Insert Data]
48[Insert Data]
72[Insert Data]
A549MTT24[Insert Data]
48[Insert Data]
72[Insert Data]
BEAS-2BMTT24[Insert Data]
48[Insert Data]
72[Insert Data]
HepG2SRB72[Insert Data]
A549SRB72[Insert Data]
BEAS-2BSRB72[Insert Data]

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[12] A standard battery of in vitro tests is recommended to cover the three main endpoints of genotoxicity: gene mutation, structural chromosomal aberrations, and numerical chromosomal aberrations.[7][12]

The Importance of Metabolic Activation

Many compounds are not genotoxic themselves but are converted to genotoxic metabolites by metabolic enzymes, primarily the cytochrome P450 family in the liver.[5][13] Therefore, genotoxicity assays must be conducted both in the presence and absence of an exogenous metabolic activation system, typically a rat liver S9 fraction.[7][13]

Metabolic_Activation cluster_0 In Vivo Metabolism cluster_1 In Vitro Mimicry Procarcinogen Pro-carcinogen (e.g., Nitroaromatic Compound) Liver Liver Enzymes (Cytochrome P450) Procarcinogen->Liver UltimateCarcinogen Reactive Metabolite (Ultimate Carcinogen) Liver->UltimateCarcinogen DNA_Adduct DNA Adducts UltimateCarcinogen->DNA_Adduct TestCompound Test Compound S9 S9 Mix (Liver Homogenate + Cofactors) TestCompound->S9 ReactiveMetabolite Reactive Metabolite S9->ReactiveMetabolite GenotoxicityEndpoint Genotoxicity Endpoint (e.g., Mutation, Micronuclei) ReactiveMetabolite->GenotoxicityEndpoint

Caption: The role of S9 metabolic activation in in vitro genotoxicity testing.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method for detecting gene mutations.[7] It utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes for their synthesis. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[7]

4.2.1. Experimental Protocol: Ames Test

  • Strain Selection: Use a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[7]

  • Toxicity Determination: Perform a preliminary assay to determine the appropriate concentration range of the test compound.

  • Main Experiment: In separate tubes, combine the test compound at various concentrations, the bacterial tester strain, and either a buffer or the S9 metabolic activation mix.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

In Vitro Micronucleus Assay (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[12] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[12]

4.3.1. Experimental Protocol: Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Toxicity Determination: A preliminary cytotoxicity assay is required to determine the appropriate concentration range. The highest concentration tested should induce approximately 55±5% cytotoxicity.[7]

  • Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.

    • Short treatment: 3-6 hours with S9, followed by a wash and incubation for 1.5-2.0 normal cell cycles.[7]

    • Long treatment: 1.5-2.0 normal cell cycles without S9.[7]

  • Cell Harvesting and Staining: Harvest the cells, stain them with a DNA-specific dye (e.g., acridine orange or DAPI), and prepare slides.

  • Scoring: Score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

Data Presentation: Genotoxicity

Summarize the genotoxicity results in a table that clearly indicates the conditions and outcomes.

AssayTest SystemMetabolic Activation (-S9/+S9)Concentration Range (µM)Result
Ames TestS. typhimurium TA98-S9[Insert Data][Negative/Positive]
+S9[Insert Data][Negative/Positive]
Ames TestS. typhimurium TA100-S9[Insert Data][Negative/Positive]
+S9[Insert Data][Negative/Positive]
Micronucleus AssayCHO-K1 cells-S9[Insert Data][Negative/Positive]
+S9[Insert Data][Negative/Positive]

Mechanistic Insights: Role of Oxidative Stress

Nitroaromatic compounds can induce oxidative stress through redox cycling, leading to the generation of reactive oxygen species (ROS).[14][15][16] ROS can damage cellular components, including DNA, lipids, and proteins, and may be an underlying mechanism of the observed cytotoxicity or genotoxicity.[14][17]

Reactive Oxygen Species (ROS) Assay

Several fluorescent probes are available to measure intracellular ROS levels, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: Intracellular ROS Detection
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Probe Loading: Load the cells with H2DCFDA by incubating them with the probe in a serum-free medium.

  • Treatment: Wash the cells and then treat them with various concentrations of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. Include a vehicle control and a positive control (e.g., H2O2).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity relative to the control indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

This guide provides a robust and scientifically-driven framework for the initial in vitro toxicological assessment of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. By following this tiered approach, researchers can efficiently gather critical data on the cytotoxic and genotoxic potential of this novel compound. Positive findings in any of these assays would warrant further investigation, including more detailed mechanistic studies (e.g., analysis of specific DNA adducts, cell cycle analysis, apoptosis assays) and, ultimately, in vivo toxicological evaluation. The systematic application of these methodologies is essential for making informed decisions regarding the continued development of this and other novel chemical entities.

References

  • Creative Bioarray. (n.d.). In Vitro Genotoxicity. Retrieved March 19, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents. Retrieved March 19, 2026, from [Link]

  • Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124.
  • Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59.
  • van der Leede, M., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Molecular and Cellular Toxicology, 20(1), 1-14.
  • Mikiciuk-Olasik, E., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(2), 241-249.
  • El-Sayed, N. N. E., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167828.
  • Karaküçük-İyidoğan, A., et al. (2021). Cytotoxic and antimicrobial potential of benzimidazole derivatives. Archiv der Pharmazie, 354(6), e2000438.
  • Caputo, O., et al. (1988). In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 47-51.
  • Singh, S., & Tandon, V. (2011). In Vitro Effect of Benzimidazole Drugs on the Enzymes of Lipid Metabolism in Trichuris Globulosa. Journal of Helminthology, 85(3), 329-334.
  • de Carvalho, F. S., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(3), 333-342.
  • Murray, M., et al. (1996). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology, 9(5), 915-922.
  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673-692.
  • Gottschall, D. W. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124.
  • Corvi, R., & Madia, F. (2017). In vitro toxicology: A perspective on the use of non-animal methods for safety assessment. Toxicology in Vitro, 45(Pt 2), 248-253.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved March 19, 2026, from [Link]

  • Biocompare. (n.d.). ROS Assay Kits. Retrieved March 19, 2026, from [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved March 19, 2026, from [Link]

  • Reddy, T. S., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Letters, 41, 128004.
  • Khan, I., & Ibrar, A. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2401-2405.
  • Sharma, D., et al. (2016). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Heterocyclic Chemistry, 53(4), 999-1015.
  • Kumar, S., & Singh, P. (2018). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 358-372.
  • Pathak, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Drug Delivery and Therapeutics, 14(7), 1-10.
  • PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved March 19, 2026, from [Link]

  • Sharma, M. C., et al. (2012). Biological activities of benzimidazole derivatives: A review. International Journal of Current Research and Review, 4(12), 86-97.

Sources

The Electronic Effects of the Bromo(difluoro)methyl Group in 4-Nitro-benzimidazoles: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a fundamental tactic to modulate a drug candidate's physicochemical profile. While the trifluoromethyl ( −CF3​ ) group is ubiquitous, the bromo(difluoro)methyl group ( −CF2​Br ) has emerged as a highly sophisticated bioisostere. When integrated into the 2-position of a 4-nitro-benzimidazole scaffold, the −CF2​Br group introduces a unique confluence of strong electron-withdrawing capacity, tunable lipophilicity, and orthogonal intermolecular interaction potential via halogen bonding[1].

This technical guide provides an in-depth analysis of the electronic effects of the −CF2​Br group within the highly electron-deficient 4-nitro-benzimidazole system. By dissecting the causality behind these electronic shifts, we provide actionable insights and validated experimental protocols for synthesizing and characterizing these complex heterocycles.

Electronic & Physicochemical Profiling

Inductive Effects and Hammett Constants

The electronic character of the −CF2​Br group is defined by the highly electronegative fluorine atoms coupled with the polarizable bromine atom. While the −CF3​ group relies entirely on its intense inductive ( −I ) pull ( σp​=0.54 ), the substitution of one fluorine for a bromine atom slightly attenuates the net inductive effect but significantly alters the molecular orbital landscape[2][3].

In the context of 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazole , the imidazole ring is subjected to extreme electron withdrawal from two fronts:

  • C2-Position: The −CF2​Br group exerts a strong −I effect through the σ -bond framework.

  • C4-Position: The −NO2​ group exerts both a strong −I effect and a resonance ( −M ) effect, withdrawing π -electron density from the fused benzene ring, which propagates into the imidazole system.

Halogen Bonding ( σ -Hole Interactions)

Unlike −CF3​ or −CF2​H groups, the −CF2​Br moiety can act as a potent halogen bond (XB) donor [4]. The strongly electron-withdrawing −CF2​ spacer exacerbates the anisotropic charge distribution on the bromine atom, creating a pronounced region of positive electrostatic potential (the σ -hole) along the C−Br bond axis. This allows the molecule to form highly directional, non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) in biological targets, a feature absent in standard fluoroalkyl groups[1].

G A 2-(Bromodifluoromethyl)- 4-nitro-1H-benzimidazole B CF2Br Group Strong -I Effect A->B C2 Substitution C NO2 Group Strong -I, -M Effects A->C C4 Substitution D Imidazole NH Increased Acidity (Lower pKa) B->D Electron Withdrawal E Halogen Bonding (XB) via Polarizable Br B->E σ-Hole Interaction F Lipophilicity Enhancement (Higher logD) B->F Fluorine/Bromine Shielding C->D Electron Withdrawal

Caption: Electronic and physicochemical modulation pathways in 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazole.

Mechanistic Impact on the Benzimidazole Core

pKa​ Modulation and Tautomerism

Unsubstituted benzimidazole has an N−H pKa​ of approximately 12.8. The introduction of electron-withdrawing groups (EWGs) stabilizes the conjugate base (the benzimidazolide anion), drastically lowering the pKa​ [5].

The synergistic electron withdrawal from the 4-nitro and 2-bromodifluoromethyl groups shifts the N−H pKa​ into the physiological range (estimated pKa​ ~ 7.5 - 8.5). Consequently, at pH 7.4, a significant fraction of the molecule exists in its anionic form, which profoundly impacts its membrane permeability ( logPapp​ ) and aqueous solubility. Furthermore, the asymmetric substitution at the 4-position biases the annular tautomerism, favoring the tautomer where the proton resides on the nitrogen furthest from the −NO2​ group to minimize electrostatic repulsion.

Quantitative Data Summary

Table 1: Comparative Electronic and Physicochemical Parameters of Fluoroalkyl Groups

Substituent GroupHammett σm​ Hammett σp​ Lipophilicity Contribution ( π )Halogen Bond Donor Capacity
−CF3​ 0.430.54+0.88None
−CF2​H 0.310.32+0.38None
−CF2​Br ~0.40~0.48+1.12Strong ( σ -hole)

*Estimated values based on inductive interpolation between F and Br.

Table 2: Impact of Substituents on Benzimidazole N−H pKa​

Benzimidazole DerivativeSubstituent 1Substituent 2Estimated N−H pKa​
UnsubstitutedNoneNone12.8
4-Nitro-1H-benzimidazoleC4: −NO2​ None11.0
2-(Trifluoromethyl)-1H-benzimidazoleC2: −CF3​ None8.8
2-(Bromodifluoromethyl)-4-nitro-1H-benzimidazole C2: −CF2​Br C4: −NO2​ ~ 7.8

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazole. The methodology utilizes a self-validating condensation cyclization approach.

Synthesis of 2-(Bromodifluoromethyl)-4-nitro-1H-benzimidazole

Rationale: Direct bromodifluoromethylation of an intact benzimidazole is often low-yielding and unselective. The optimal approach is the condensation of 3-nitrobenzene-1,2-diamine with bromodifluoroacetic acid (or its derivatives) under acidic dehydrating conditions.

Materials Required:

  • 3-Nitrobenzene-1,2-diamine (1.0 equiv)

  • Bromodifluoroacetic acid (1.2 equiv)

  • Phosphorus oxychloride ( POCl3​ ) or Polyphosphoric acid (PPA)

  • Anhydrous Toluene or Dioxane

Step-by-Step Protocol:

  • Amidation (Step 1): In an oven-dried, argon-purged round-bottom flask, dissolve 3-nitrobenzene-1,2-diamine (10 mmol) in anhydrous toluene (30 mL). Add bromodifluoroacetic acid (12 mmol).

  • Activation: Slowly add POCl3​ (30 mmol) dropwise at 0∘C . Causality: POCl3​ activates the carboxylic acid to the highly reactive acyl chloride in situ, facilitating rapid nucleophilic attack by the less sterically hindered amine of the diamine.

  • Cyclodehydration (Step 2): Equip the flask with a reflux condenser and heat the mixture to 110∘C for 4-6 hours. Causality: Elevated temperatures are required to drive the elimination of water/HCl, closing the highly strained, electron-deficient imidazole ring.

  • Quenching & Workup: Cool the reaction to room temperature and slowly pour it over crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ until pH 7 is reached. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazole.

Workflow S1 Step 1: Diamine Preparation 3-Nitrobenzene-1,2-diamine S2 Step 2: Acylation/Condensation Bromodifluoroacetic acid + POCl3 S1->S2 S3 Step 3: Cyclodehydration Reflux at 110°C (4-6h) S2->S3 S4 Step 4: Purification Neutralization & Chromatography S3->S4 S5 Final Product 2-(CF2Br)-4-NO2-Benzimidazole S4->S5

Caption: Step-by-step synthetic workflow for 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazole.

Analytical Validation System

To confirm the electronic effects and structural integrity of the synthesized compound:

  • 19F NMR Spectroscopy: Look for a sharp singlet around −45 to −55 ppm. The extreme downfield shift (compared to −CF3​ at ~ −70 ppm) validates the deshielding effect of the heavy bromine atom[3].

  • 13C NMR Spectroscopy: The CF2​Br carbon will appear as a characteristic triplet ( 1JC−F​≈300 Hz) due to coupling with the two fluorine nuclei.

  • Potentiometric Titration: Conduct UV-metric pKa​ determination in a co-solvent system (e.g., Methanol/Water) to empirically validate the predicted pKa​ drop caused by the −CF2​Br and −NO2​ groups[5].

Conclusion

The integration of the −CF2​Br group into the 4-nitro-benzimidazole architecture represents a masterclass in electronic tuning. By leveraging the intense −I effect of the fluorines alongside the σ -hole of the bromine, researchers can simultaneously lower the pKa​ of the heterocycle, increase lipophilicity, and introduce a vector for halogen bonding. This makes 2-(bromodifluoromethyl)-4-nitro-1H-benzimidazoles highly valuable scaffolds for next-generation drug discovery and advanced materials science.

References

  • The Halogen Bond National Center for Biotechnology Information (PMC)[Link][4]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link][2]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres eScholarship (University of California) [Link][5]

  • Nucleophilic Substitution of Selenosulfonates with Me3SiCF2Br: Facile and Efficient Access to Bromodifluoromethylated Selenides under Metal-Free Conditions Organic Letters - ACS Publications[Link][1]

  • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants The Journal of Chemical Physics (AIP Publishing)[Link][3]

Sources

Pharmacokinetics of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole in preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetics of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Abstract

This technical guide provides a comprehensive framework for evaluating the preclinical pharmacokinetics of the novel compound, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. As a member of the nitrobenzimidazole class, this molecule holds potential for various therapeutic applications, a promise that can only be realized through a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This document outlines a strategic approach for researchers, scientists, and drug development professionals, offering predictive insights into the compound's likely pharmacokinetic behavior based on the established properties of related benzimidazole and nitroaromatic compounds. Detailed experimental protocols and data interpretation strategies are provided to guide the preclinical development of this and similar chemical entities.

Introduction: The Rationale for Pharmacokinetic Characterization

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anthelmintic, antiviral, and anticancer properties.[1][3] The inclusion of a nitro group, as seen in 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, often imparts unique biological activities, particularly antimicrobial and antiparasitic effects.[4][5] However, the nitro group also introduces specific metabolic pathways that can significantly influence the compound's efficacy and safety profile.[4][6][7]

A comprehensive understanding of the pharmacokinetics of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is therefore a critical early step in its development as a potential therapeutic agent. This guide provides a predictive analysis and a detailed experimental roadmap for researchers to elucidate its ADME properties in preclinical models.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The chemical structure of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole suggests several key properties that will likely govern its pharmacokinetic behavior:

  • Lipophilicity: The presence of the bromo(difluoro)methyl group is expected to increase the compound's lipophilicity. This may enhance its ability to cross biological membranes, potentially leading to good oral absorption and tissue distribution. However, excessive lipophilicity can also lead to increased metabolic clearance and potential for non-specific binding.

  • The Benzimidazole Core: This heterocyclic system can act as both a hydrogen bond donor and acceptor, influencing solubility and interactions with metabolic enzymes and transporters.[2]

  • The Nitro Group: This strong electron-withdrawing group will significantly impact the electronic properties of the molecule. It is also a key site for metabolic reduction, a pathway known to be critical for the activation and clearance of many nitroaromatic drugs.[4][6][7]

A Strategic Workflow for Preclinical Pharmacokinetic Investigation

A robust evaluation of the ADME properties of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole requires a multi-faceted approach, integrating both in vivo and in vitro models.

Selection of Preclinical Models
  • In Vivo Models: The choice of animal species is critical and should be based on factors such as metabolic similarity to humans and the intended therapeutic indication. Common choices for initial pharmacokinetic screening include:

    • Rodents (Mice, Rats): Cost-effective for early screening of absorption, distribution, and elimination half-life.

    • Non-Rodents (Dogs, Non-human primates): Often provide a more predictive model of human pharmacokinetics, particularly for metabolism. Studies in dogs and sheep have been used for other benzimidazole compounds.[8]

  • In Vitro Models: These are essential for mechanistic understanding and for reducing the use of animals in research. Key in vitro models include:

    • Liver Microsomes (from various species including human): To investigate Phase I metabolic pathways, particularly cytochrome P450-mediated oxidation and nitro-reduction.[7]

    • Hepatocytes: To study both Phase I and Phase II metabolism, as well as potential drug transport mechanisms.

    • Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins, which influences its free (active) concentration and distribution.

Quantitative Bioanalytical Methodology

Accurate quantification of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole in biological matrices is fundamental to any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[9][10]

  • Sample Preparation (Protein Precipitation): [9]

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (ideally a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

Experimental Design for In Vivo Studies
  • Dosing: The compound should be administered both intravenously (IV) and via the intended clinical route (e.g., oral). The IV dose allows for the determination of absolute bioavailability and clearance.

  • Sampling: Serial blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile. Urine and feces should also be collected to assess excretion pathways.

  • Data Analysis: Non-compartmental analysis of the plasma concentration-time data will yield key pharmacokinetic parameters.

Predicted Pharmacokinetic Profile (ADME)

Based on the properties of related compounds, the following pharmacokinetic profile for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole can be predicted:

Absorption

Many benzimidazole derivatives exhibit variable and sometimes low oral bioavailability due to first-pass metabolism in the liver.[11] The lipophilic nature of the bromo(difluoro)methyl group may favor absorption across the gut wall.

Distribution

The compound is predicted to have good tissue penetration due to its likely lipophilicity.[8] Studies with other benzimidazoles have shown significant distribution to various tissues.[8] Plasma protein binding is expected and should be quantified, as it will influence the unbound, pharmacologically active concentration.[8]

Metabolism

Metabolism is anticipated to be a major route of clearance for this compound. Two primary pathways are predicted:

  • Phase I Metabolism:

    • Nitroreduction: The reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group is a common and significant metabolic pathway for nitroaromatic compounds.[4][6][7] This can be mediated by cytochrome P450 reductases and other enzymes in the liver and gut microbiota.[4][6] This metabolic activation can be crucial for the compound's biological activity but may also be associated with toxicity.[4]

    • Oxidation: The benzimidazole ring may undergo hydroxylation at various positions.

  • Phase II Metabolism: The resulting amino and hydroxyl groups can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted.

G Parent 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole Nitroso Nitroso Intermediate Parent->Nitroso Nitroreduction (Phase I) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Oxidation (Phase I) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Nitroreduction (Phase I) Amino Amino Metabolite Hydroxylamino->Amino Nitroreduction (Phase I) Glucuronide Glucuronide/Sulfate Conjugate Amino->Glucuronide Conjugation (Phase II) Hydroxylated->Glucuronide Conjugation (Phase II)

Caption: Predicted metabolic pathways for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Excretion

It is likely that only a small fraction of the administered dose will be excreted as the unchanged parent compound in the urine, indicating extensive metabolism.[8] The majority of the compound is expected to be eliminated as metabolites in both urine and feces.

Key In Vitro Experimental Protocol

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and a buffer solution.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (at a low concentration, e.g., 1 µM).

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described in Protocol 1.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison across different preclinical models and dose levels.

Table 1: Key Pharmacokinetic Parameters to Report

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Absolute bioavailability

Conclusion and Future Directions

This guide provides a predictive and strategic framework for the preclinical pharmacokinetic evaluation of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. The key anticipated features are good distribution and extensive metabolism, primarily through nitroreduction. The experimental protocols outlined herein will enable researchers to generate the critical data needed to assess the compound's potential as a drug candidate. Future work should focus on identifying the specific enzymes responsible for its metabolism and evaluating the pharmacological activity and potential toxicity of its major metabolites. This comprehensive approach will pave the way for informed decision-making in the onward development of this promising nitrobenzimidazole derivative.

References

  • BenchChem. (2025). Application Note: Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC.
  • BenchChem. (2025).
  • Caprioli, A., et al. (2002).
  • Danaher, M., et al. (2007).
  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • Rickert, D. E. (1987).
  • Miyazaki, T., et al. (2025). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • Ju, Y., & J.C. (2018).
  • de Souza, M. V. N., et al. (2022).
  • Stiborová, M. (2011). Nitroaromatic compounds are mutagenic and carcinogenic substances present in environment.
  • Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • Al-Salahi, R., et al. (2022).
  • Workman, P., et al. (1984). Preclinical Pharmacokinetics of Benznidazole. PubMed.
  • Chemazone. 6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole.
  • Kumar, R., & Singh, P. (2016). Benzimidazole: A plethro of biological lo. Journal of Chemical and Pharmaceutical Research.
  • Spasov, A. A., et al. (2002).
  • Mubeen, M. (2011).
  • Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PMC - NIH.
  • K.C., A., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis.
  • Leonardi, D., et al. (2018). Preclinical pharmacokinetics of benznidazole-loaded interpolyelectrolyte complex-based delivery systems. PubMed.
  • Vo, C. N., et al. (2023). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
  • BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
  • Shaikh, A. H., et al. (2024). A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. ijarsct.
  • Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.

Sources

Methodological & Application

Application Notes and Protocols for the Agrochemical Development of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole as a novel agrochemical agent. Benzimidazole-based compounds have a long-standing history as effective systemic fungicides in agriculture.[1][2] This guide outlines the scientific rationale for investigating this specific derivative, its hypothesized mechanism of action based on established structure-activity relationships within the benzimidazole class, and detailed protocols for its evaluation. The included methodologies cover in vitro and in vivo fungicidal assays, mechanism of action studies, and preliminary safety assessments, providing a robust framework for the early-stage development of this promising compound.

Introduction and Rationale

Benzimidazole fungicides were first introduced in the 1960s and revolutionized crop protection due to their systemic activity and broad-spectrum efficacy against a wide range of fungal pathogens, particularly Ascomycetes and Basidiomycetes.[1][3] Notable examples include benomyl, carbendazim, and thiabendazole.[2][4] The core benzimidazole scaffold is recognized as a "privileged structure" in medicinal and agrochemical chemistry, serving as the foundation for numerous bioactive molecules.[5][6]

The fungicidal action of benzimidazoles is well-established and involves the disruption of microtubule formation in fungal cells.[7] These compounds bind specifically to β-tubulin, a key protein component of microtubules, thereby inhibiting its polymerization.[8][9] This disruption of the cytoskeleton arrests cell division (mitosis), leading to fungal cell death.[1][7]

The candidate molecule, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, possesses key structural features that suggest potential fungicidal activity:

  • The Benzimidazole Core: This foundational scaffold is essential for binding to the target protein, β-tubulin.[9]

  • Substitution at the 2-position: The nature of the substituent at this position is critical for antifungal activity. The novel bromo(difluoro)methyl group is an area of interest for its potential to enhance binding affinity or alter the compound's physicochemical properties.

  • Substitutions on the Benzene Ring: The nitro group at the 4-position can influence the electronic properties of the molecule, potentially impacting its interaction with the target site and its overall biological activity.[9]

Given the known structure-activity relationships of benzimidazole fungicides, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole warrants investigation as a next-generation agrochemical. This guide provides the necessary protocols to systematically evaluate its potential.

Hypothesized Mechanism of Action

Based on the extensive research on analogous compounds, it is hypothesized that 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole functions as a mitotic inhibitor by targeting fungal β-tubulin. The proposed signaling pathway is outlined below.

G cluster_fungal_cell Fungal Cell tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis cell_death Fungal Cell Death mitosis->cell_death compound 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole compound->tubulin_dimers Binds to β-tubulin subunit G cluster_protective Protective Assay cluster_curative Curative Assay start Start: Healthy Detached Leaves p_treat 1. Treat with Compound start->p_treat c_inoculate 1. Inoculate with Pathogen start->c_inoculate p_dry 2. Allow to Dry p_treat->p_dry p_inoculate 3. Inoculate with Pathogen p_dry->p_inoculate p_incubate 4. Incubate p_inoculate->p_incubate p_assess 5. Assess Lesion Size p_incubate->p_assess c_wait 2. Wait 24h c_inoculate->c_wait c_treat 3. Treat with Compound c_wait->c_treat c_incubate 4. Incubate c_treat->c_incubate c_assess 5. Assess Lesion Size c_incubate->c_assess

Caption: Workflow for in vivo detached leaf assays.

Preliminary Safety and Environmental Assessment

Early-stage assessment of potential non-target effects is crucial in agrochemical development. [10][11]

  • Soil Microorganism Impact: The effect on nitrogen transformation in soil can be evaluated following OECD Guideline 216. [12]This involves treating soil with the test compound and measuring nitrate formation over a 28-day period to assess any inhibition of microbial activity.

  • Residue Analysis: Developing an analytical method for detecting the compound in plant and soil matrices is essential for future environmental fate and toxicology studies. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard for this purpose. [13]

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: Example In Vitro Fungicidal Activity Data

Fungal SpeciesTest Compound EC50 (µg/mL)Carbendazim EC50 (µg/mL)
Botrytis cinerea[Insert Value][Insert Value]
Fusarium graminearum[Insert Value][InsertValue]
Sclerotinia sclerotiorum[Insert Value][Insert Value]

Table 2: Example In Vivo Efficacy Data (Protective Assay)

Concentration (µg/mL)Disease Control (%)
10[Insert Value]
50[Insert Value]
100[Insert Value]

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the initial investigation of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole as a potential agrochemical fungicide. Based on its structural similarity to a well-established class of fungicides, there is a strong rationale for its development. [9][14]Positive results from these initial screens would justify further studies, including broader spectrum efficacy testing, investigation of resistance potential, and more comprehensive toxicological and environmental fate studies. The unique bromo(difluoro)methyl substitution may offer advantages in terms of efficacy or resistance-breaking potential, making this a compound of significant interest for the future of crop protection.

References

  • Research Progress on Benzimidazole Fungicides: A Review. (2024). Preprints.org. Available at: [Link]

  • Research Progress on Benzimidazole Fungicides: A Review. (2024). MDPI. Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). APS Journals. Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). PubMed. Available at: [Link]

  • Benzimidazole fungicide. (n.d.). Wikipedia. Available at: [Link]

  • Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (n.d.). PMC. Available at: [Link]

  • Research Progress on Benzimidazole Fungicides: A Review. (2025). ResearchGate. Available at: [Link]

  • Research Progress on Benzimidazole Fungicides: A Review. (2024). MDPI. Available at: [Link]

  • Benzimidazoles. (n.d.). FRAC. Available at: [Link]

  • Improved protocols for testing agrochemicals in bees Deliverable D3.2. (2021). European Commission. Available at: [Link]

  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (n.d.). Journal of BioScience and Biotechnology. Available at: [Link]

  • (PDF) In vitro and in vivo toxicity of fungicides and biofungicides for the control of verticillium and fusarium wilt of pepper. (2026). ResearchGate. Available at: [Link]

  • In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear. (2022). Taylor & Francis. Available at: [Link]

  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (n.d.). ResearchGate. Available at: [Link]

  • A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications. (2026). Bentham Science. Available at: [Link]

  • The chemical structures of benzimidazole fungicides and their main metabolite. (n.d.). ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship of some 1-benzylbenzimidazole derivatives as antifungal agents. (n.d.). SciSpace. Available at: [Link]

  • In vitro and in vivo Efficacy of some Fungicides against Phytophthora nicotianae. (n.d.). International Journal of Agriculture and Biology. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (n.d.). Biotecnologie BT. Available at: [Link]

  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. (2025). Lab Manager. Available at: [Link]

  • From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

The Strategic Utility of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole as a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention. It can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can enhance metabolic stability and membrane permeability.[1] The benzimidazole core, a privileged structure in numerous therapeutic agents, when functionalized with a reactive difluoromethyl synthon, presents a powerful platform for the development of novel drug candidates.

This technical guide delineates the synthesis and application of a highly versatile fluorinated building block: 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole . The presence of a reactive bromine atom on the difluoromethyl group allows for a range of subsequent chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. Furthermore, the 4-nitro substituent provides an additional handle for chemical modification and influences the electronic properties of the benzimidazole system.[1] This document provides detailed, field-proven protocols for the synthesis of this building block and its derivatization, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the commercially available 4-nitro-o-phenylenediamine and ethyl bromodifluoroacetate. This approach is a modification of the well-established Phillips-Ladenburg benzimidazole synthesis.[2][3]

Workflow for the Synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Dehydration A 4-Nitro-o-phenylenediamine + Ethyl Bromodifluoroacetate B Reflux in Toluene A->B C N-(2-amino-5-nitrophenyl)-2-bromo-2,2-difluoroacetamide B->C D Intermediate Amide E Reflux in 4M HCl D->E F 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole E->F

Caption: Synthetic workflow for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Protocol 1: Synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Step 1: Synthesis of N-(2-amino-5-nitrophenyl)-2-bromo-2,2-difluoroacetamide

  • To a solution of 4-nitro-o-phenylenediamine (1.0 eq) in toluene, add ethyl bromodifluoroacetate (1.1 eq).

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the amide intermediate is favored by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the ester, followed by the elimination of ethanol.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the intermediate amide as a solid.

Step 2: Synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

  • Suspend the N-(2-amino-5-nitrophenyl)-2-bromo-2,2-difluoroacetamide (1.0 eq) in 4M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The acidic conditions promote the cyclization of the remaining amino group onto the amide carbonyl, followed by dehydration to form the benzimidazole ring.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Reagent/ParameterStep 1 (Amide Formation)Step 2 (Cyclization)
Key Reagents 4-Nitro-o-phenylenediamine, Ethyl bromodifluoroacetateN-(2-amino-5-nitrophenyl)-2-bromo-2,2-difluoroacetamide, 4M HCl
Solvent Toluene4M Hydrochloric Acid
Temperature Reflux (approx. 110 °C)Reflux (approx. 100 °C)
Reaction Time 12-16 hours4-6 hours
Workup FiltrationNeutralization, Filtration
Expected Yield 75-85%80-90%

Part 2: Applications in Organic Synthesis

The strategic placement of the bromo(difluoro)methyl group at the 2-position of the 4-nitrobenzimidazole scaffold opens up a plethora of synthetic possibilities. The carbon-bromine bond is susceptible to both nucleophilic displacement and oxidative addition to transition metal catalysts.

Application 1: Nucleophilic Substitution

The electron-withdrawing nature of the two fluorine atoms and the benzimidazole ring facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the direct introduction of diverse functional groups.

A 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole B Nucleophile (e.g., Phenol, Thiol) + Base (e.g., K2CO3) C Solvent (e.g., DMF) D Heating (60-80 °C) A->D B->D C->D E 2-[(Aryloxy/Alkylthio)(difluoro)methyl]-4-nitro-1H-benzimidazole D->E

Caption: General workflow for nucleophilic substitution reactions.

  • To a solution of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-methoxyphenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 70 °C and stir for 8-12 hours. The progress of the reaction should be monitored by TLC. The base deprotonates the phenol, and the resulting phenoxide acts as the nucleophile, displacing the bromide.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel.

ParameterValueRationale
Nucleophile 4-MethoxyphenolA representative electron-rich phenol.
Base Potassium CarbonateA mild base sufficient to deprotonate the phenol without causing decomposition.
Solvent DMFA polar aprotic solvent that facilitates SNAr-type reactions.
Temperature 70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Expected Yield 70-85%Based on similar reported reactions.[2]
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C(sp³)-Br bond of the bromo(difluoro)methyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a powerful tool for introducing aryl and heteroaryl moieties.[4][5]

A 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole F Heating (90-100 °C) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G 2-[Aryl(difluoro)methyl]-4-nitro-1H-benzimidazole F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • To a reaction vessel, add 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 eq), phenylboronic acid (1.5 eq), and cesium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 95 °C and stir for 12-18 hours, monitoring by TLC. The catalytic cycle involves oxidative addition of the palladium(0) to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

ParameterValueRationale
Coupling Partner Phenylboronic AcidA common and stable arylboronic acid.
Catalyst Pd(PPh₃)₄A widely used and effective palladium(0) catalyst for Suzuki couplings.
Base Cesium CarbonateA strong base often used to facilitate the transmetalation step.
Solvent System Dioxane/WaterA common solvent mixture for Suzuki reactions, promoting solubility of both organic and inorganic reagents.
Temperature 95 °CA typical temperature for Suzuki couplings involving less reactive bromides.
Expected Yield 60-75%Estimated based on related cross-coupling reactions.

Conclusion

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its straightforward synthesis and the reactivity of the bromo(difluoro)methyl group allow for the strategic introduction of the difluoromethyl moiety and further derivatization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this promising intermediate, with significant potential for applications in drug discovery and materials science.

References

  • Burkholder, T. P., & Médebielle, M. (1999). Synthesis and use of 2-(bromodifluoromethyl)benzoxazoles. Journal of Fluorine Chemistry, 94(1), 87-92.
  • Colella, M., Musci, P., Luisi, R., & Degennaro, L. (2020). Synthesis and use of halodifluoromethyl heterocycles. RSC Advances, 10(54), 32441-32457.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of 2-substituted aryl and alkyl benzimidazole derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Cyclization of o-Phenylenediamines and N-Substituted Formamides: A Route to Benzimidazoles. Synlett, 26(20), 2831-2834.
  • Palmer, B. D., & Denny, W. A. (1989). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.
  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(11-12), 1361-1367.
  • Prakash, G. K. S., Jog, P. V., Batamack, P. T. D., & Olah, G. A. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(15), 3562-3565.
  • Raja, D., Philips, A., Palani, P., Lin, W.-Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy. The Journal of Organic Chemistry, 85(17), 11531-11540.
  • Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603.
  • Song, Q., & Li, Z. (2018). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Chinese Journal of Chemistry, 36(11), 1051-1055.
  • Tanaka, K., & Tajima, Y. (2012). Transition-Metal-Catalyzed Cyclization of Alkynals via Oxametallacycle Intermediates. The Chemical Record, 12(6), 597-609.
  • Zhang, T., Ge, L., & Li, Y. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1545-1552.
  • Zhu, X., Zhang, F., Kuang, D., Deng, G., Yang, Y., Yu, J., & Liang, Y. (2020). A Three-Component Reaction of o-Iodoanilines or Electron-Rich Aromatic Amines with K2S and DMSO for the Synthesis of 2-Unsubstituted Benzothiazoles. Organic Letters, 22(10), 3789-3793.

Sources

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of the difluoromethylene (–CF₂–) group into heterocyclic scaffolds is a highly sought-after transformation in modern drug discovery. Acting as a lipophilic bioisostere for oxygen, carbonyl, or secondary amine groups, the –CF₂– moiety significantly enhances the metabolic stability and membrane permeability of active pharmaceutical ingredients (APIs).

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a uniquely valuable building block. The benzimidazole core is a privileged pharmacophore, while the 4-nitro group provides a synthetic handle for downstream reduction and functionalization (e.g., forming tricyclic systems or amide libraries). However, cross-coupling the bromodifluoromethyl group presents a severe synthetic challenge. Standard Palladium-catalyzed two-electron oxidative additions often fail due to the high bond dissociation energy of the C–Br bond in the presence of electronegative fluorines, frequently resulting in deleterious β -fluoride elimination.

This application note details a robust, field-proven Nickel-catalyzed Suzuki-Miyaura cross-coupling protocol that bypasses these limitations, enabling the efficient synthesis of diaryldifluoromethanes from this specific benzimidazole substrate.

Mechanistic Insights: The Ni(I)/Ni(III) Catalytic Cycle

To successfully couple 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole with aryl boronic acids, we must pivot from traditional Palladium chemistry to Nickel catalysis. Nickel's ability to readily access single-electron transfer (SET) pathways is the causal factor behind the success of this transformation [1].

  • Single-Electron Transfer (SET): The active Ni(I) species donates a single electron to the highly polarized C–Br bond of the benzimidazole substrate. This generates a transient, electrophilic difluoromethyl radical (ArCF₂•) and a Ni(II)–Br intermediate.

  • Radical Stabilization: The electron-withdrawing 4-nitro group on the benzimidazole ring inductively stabilizes the resulting ArCF₂• radical, preventing rapid off-cycle dimerization [2].

  • Radical Rebound & Elimination: The ArCF₂• radical rebounds onto the Ni(II) center to form a high-valent Ni(III) intermediate. Subsequent reductive elimination rapidly forges the C(sp²)–C(sp³) bond, completely avoiding the β -fluoride elimination pathways that plague Pd-catalysis.

  • Alternative Metals: While copper-promoted reductive cross-couplings are viable for related cyanodifluoromethylations [3], Nickel provides superior catalytic turnover for Suzuki-type couplings with boronic acids.

G A [Ni(I)]-Ar' Active Catalyst C SET Process ArCF2• + [Ni(II)]-Br A->C Oxidative Addition (SET) B ArCF2Br (Nitro-Benzimidazole) B->C Substrate Entry D [Ni(III)](Ar')(ArCF2)(Br) High-Valent Intermediate C->D Radical Rebound E Reductive Elimination C-C Bond Formation D->E F Product: Ar-CF2-Ar' + [Ni(I)]-Br E->F G Transmetalation Ar'B(OH)2 + Base F->G Catalyst Regeneration G->A

Ni(I)/Ni(III) Catalytic Cycle for the Cross-Coupling of Bromodifluoromethyl Arenes.

Reaction Optimization & Quantitative Data

The choice of ligand and base is critical. The use of a sterically demanding bidentate ligand like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) prevents catalyst aggregation and accelerates the reductive elimination step. Weaker bases like Na₂CO₃ fail to drive the transmetalation of the boronic acid efficiently, whereas K₃PO₄ provides the optimal basicity without hydrolyzing the sensitive CF₂–Br bond.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalyst (10 mol%)Ligand (12 mol%)Base (2.0 eq)SolventYield (%)*
1 NiCl₂(dme) dtbbpy K₃PO₄ 1,4-Dioxane 86
2NiCl₂(dme)phenK₃PO₄1,4-Dioxane34
3Ni(cod)₂dtbbpyK₃PO₄1,4-Dioxane81
4NiCl₂(dme)dtbbpyNa₂CO₃1,4-Dioxane42
5NiCl₂(dme)dtbbpyK₃PO₄DMF58
6NonedtbbpyK₃PO₄1,4-DioxaneN.D.

*Conditions: 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (0.5 mmol), Phenylboronic acid (0.75 mmol), 60 °C, 24 h. Yield determined by ¹⁹F NMR using PhCF₃ as an internal standard. N.D. = Not Detected.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process analytical checks to ensure the integrity of the highly reactive intermediates.

Materials Required:
  • 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (Substrate)

  • Arylboronic acid of choice

  • NiCl₂(dme) (Nickel(II) chloride ethylene glycol dimethyl ether complex)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous K₃PO₄ (Finely milled)

  • Anhydrous 1,4-Dioxane (Degassed via freeze-pump-thaw)

Step-by-Step Methodology:
  • Catalyst Pre-Complexation (Glovebox Required):

    • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂(dme) (11.0 mg, 0.05 mmol, 10 mol%) and dtbbpy (16.1 mg, 0.06 mmol, 12 mol%).

    • Add 2.0 mL of anhydrous 1,4-dioxane.

    • Causality: Stir at room temperature for 30 minutes until a deep green/blue complex forms. Pre-complexation ensures the active catalyst is fully assembled before exposure to the highly reactive bromodifluoromethyl substrate, preventing off-cycle degradation.

  • Substrate Addition:

    • To the pre-formed catalyst solution, add 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (146 mg, 0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).

  • Thermal Reaction & Self-Validation:

    • Seal the tube, remove it from the glovebox, and stir the reaction mixture at 60 °C.

    • Self-Validation Step: At the 12-hour mark, withdraw a 50 µL aliquot under argon, dilute with CDCl₃, and spike with 10 µL of PhCF₃. A quick ¹⁹F NMR scan should reveal the disappearance of the starting material singlet (approx. -45 ppm) and the emergence of the product peak (approx. -100 to -110 ppm).

  • Quenching & Workup:

    • After 24 hours, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and the precipitated nickel catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

    • Note: The presence of the 4-nitro group renders the product distinctly UV-active (254 nm) and slightly yellow, aiding in the rapid identification of the product fractions.

G S1 Glovebox Setup Pre-complex Ni & Ligand S2 Reagent Addition Add ArCF2Br & Boronic Acid S1->S2 S3 Thermal Reaction 60°C for 24h in Dioxane S2->S3 S4 Quench & Extract EtOAc / Celite Filtration S3->S4 S5 Purification Silica Chromatography S4->S5 S6 Characterization 19F NMR Validation S5->S6

Step-by-step experimental workflow for the synthesis of diaryldifluoromethanes.

References

  • Chemical Communications, 2025. "Nickel-catalyzed reductive coupling of secondary alkyl bromides with alkynes to construct allylic difluoromethyl alkenes." DOI: 10.1039/D5CC06347G. Available at:[Link]

  • Chemical Communications, 2014, 50, 15916-15919. "Direct C-H difluoromethylenephosphonation of arenes and heteroarenes with bromodifluoromethyl phosphonate via visible-light photocatalysis." DOI: 10.1039/C4CC07925F. Available at:[Link]

  • Organic Letters, 2025, 27(25), 6867-6871. "Copper-Promoted Reductive Cross-Coupling for Cyanodifluoromethylation of (Hetero)aryl Iodides with BrCF2CN." DOI: 10.1021/acs.orglett.5c02046. Available at:[Link]

Protocols for the N-alkylation of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Regioselective N-Alkylation of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Executive Summary

The functionalization of benzimidazole cores is a cornerstone of modern medicinal chemistry and drug discovery. The compound 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole presents a highly privileged but synthetically challenging scaffold. This application note details the mechanistic rationale and provides validated, step-by-step experimental protocols for the regioselective N-alkylation of this compound, balancing the need for efficient conversion with the preservation of its sensitive functional groups.

Mechanistic Insights & Causality

The introduction of fluoroalkyl moieties significantly alters the pharmacokinetic profile of drug candidates, notably enhancing lipophilicity, metabolic stability, and membrane permeability (1[1]). The −CF2​Br group serves as a versatile handle for downstream radical or cross-coupling transformations. However, N-alkylation of this specific substrate requires careful mechanistic consideration due to competing electronic and steric factors:

  • Acidity vs. Nucleophilicity: The strong electron-withdrawing nature of both the C4-nitro group and the C2-(bromodifluoromethyl) group significantly lowers the pKa of the benzimidazole N-H bond. While this facilitates easy deprotonation, it concurrently reduces the nucleophilicity of the resulting benzimidazolide anion, necessitating specific base choices (2[2]).

  • Regioselectivity (Tautomeric Divergence): Due to annular tautomerism, deprotonation yields an ambient anion. Alkylation typically results in a mixture of the 1,4-isomer (alkylation at N1) and the 1,7-isomer (alkylation at N3) (3[3]). The C4-nitro group exerts substantial steric hindrance, generally favoring the formation of the 1,4-isomer (N1 attack) over the 1,7-isomer (2[2]).

  • Functional Group Preservation: The −CF2​Br moiety is highly sensitive to harsh basic conditions (e.g., NaH), which can induce unwanted hydrolysis or difluorocarbene-mediated degradation. Therefore, milder alkylation protocols are strictly required to maintain structural integrity (4[4]).

Visualization: Reaction Workflow and Regioselectivity

G Tautomer 2-[Bromo(difluoro)methyl] -4-nitro-1H-benzimidazole Base Mild Base (e.g., K2CO3) Deprotonation Tautomer->Base Anion Ambient Benzimidazolide Anion Base->Anion - H+ Major 1-Alkyl-2-(CF2Br)-4-nitro (Major Isomer) Anion->Major Alkylation at N1 (Sterically favored) Minor 1-Alkyl-2-(CF2Br)-7-nitro (Minor Isomer) Anion->Minor Alkylation at N3 (Sterically hindered)

Regioselective N-alkylation pathways of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Experimental Protocols

Protocol A: Mild Base-Mediated Alkylation (Recommended for Primary Halides)

This classical approach utilizes a mild base in a polar aprotic solvent. It avoids the degradation associated with strong bases while providing excellent yields for unhindered electrophiles.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ ) (1.5 equiv, 1.5 mmol) in one portion. Stir the suspension at 25 °C for 30 minutes to ensure complete formation of the benzimidazolide anion. Causality: K2​CO3​ is basic enough to deprotonate the highly acidic N-H but mild enough to prevent α -elimination of the −CF2​Br group.

  • Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 3:1). The reaction is self-validating when the bright yellow starting material spot is fully consumed.

  • Quenching & Extraction: Upon completion, pour the mixture into ice-cold distilled water (30 mL) to precipitate the product. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography to separate the 1,4- and 1,7-isomers.

Protocol B: Phase-Transfer Catalysis (PTC) (Recommended for Bulky Electrophiles)

For sterically demanding electrophiles (e.g., secondary halides or adamantyl derivatives), direct alkylation is often inefficient. PTC offers a biphasic system that enhances the reactivity of the anion without requiring strictly anhydrous conditions (4[4]).

  • Biphasic Setup: In a 50 mL round-bottom flask, dissolve the benzimidazole substrate (1.0 equiv, 1.0 mmol) and tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv, 0.1 mmol) in dichloromethane (DCM) (15 mL).

  • Base Addition: Add a 30% aqueous sodium hydroxide (NaOH) solution (5 mL) and stir the biphasic mixture vigorously ( ≥800 rpm) at room temperature for 15 minutes. Causality: The phase-transfer catalyst shuttles the deprotonated benzimidazole into the organic layer, creating a highly reactive, naked anion.

  • Alkylation: Add the bulky alkyl halide (e.g., 1-bromoadamantane, 1.2 equiv, 1.2 mmol) to the organic phase.

  • Reaction: Continue vigorous stirring at 25 °C for 12–16 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM ( 2×15 mL). Combine the organic layers, wash with water (20 mL), dry over Na2​SO4​ , and evaporate the solvent.

  • Isolation: Isolate the major 1,4-isomer via column chromatography.

Data Presentation: Comparative Analysis

The following table summarizes the expected quantitative outcomes of N-alkylation on 4-nitrobenzimidazole derivatives based on methodological variations, demonstrating how reaction conditions dictate yield and regioselectivity (2[2], 3[3]).

MethodBase / CatalystSolventTemp (°C)ElectrophileTotal Yield (%)Regioselectivity (1,4- vs 1,7-)
Protocol A K2​CO3​ DMF25Benzyl bromide82 - 8885 : 15
Protocol A K2​CO3​ MeCN60Methyl iodide75 - 8080 : 20
Protocol B 30% NaOH / TBAHSDCM / H2​O 251-Bromoadamantane60 - 6595 : 5
Strong Base NaHTHF0 to 25Benzyl bromide< 50 (Decomp.)70 : 30

Note: The use of NaH often leads to partial degradation of the −CF2​Br moiety, resulting in lower overall yields and complex impurity profiles. Bulky electrophiles in Protocol B heavily favor the 1,4-isomer due to extreme steric clash at the N3 position.

References

  • Source: acs.
  • Source: benchchem.
  • Buy 6-Ethoxy-4-nitro-1H-benzimidazole (EVT-3492317)
  • Source: thieme-connect.

Sources

Application Note: Protocol for the Chemoselective Reduction of the Nitro Group in 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in the synthesis of pharmaceutical intermediates. This application note provides a detailed, field-tested protocol for the chemoselective reduction of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole to produce the corresponding 4-amino derivative. The primary synthetic challenge lies in preserving the sensitive bromo(difluoro)methyl moiety, which is susceptible to dehalogenation under many standard reduction conditions. We present a robust and highly selective methodology utilizing tin(II) chloride dihydrate (SnCl₂·2H₂O), which consistently yields the desired product in high purity while avoiding cleavage of the C-Br bond. An alternative protocol using iron in a neutral medium is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for this delicate transformation.

The Chemoselectivity Challenge: Nitro vs. Bromo(difluoro)methyl Group

The target transformation requires a reducing agent with high chemoselectivity. The substrate contains two reducible sites: the aromatic nitro group and the carbon-bromine bond within the bromo(difluoro)methyl substituent.

  • Nitro Group (-NO₂): A versatile functional group that is readily reduced to an amine (-NH₂) through a six-electron process[1]. This transformation is fundamental for installing a key synthetic handle for further molecular elaboration.

  • Bromo(difluoro)methyl Group (-CF₂Br): The C-Br bond in this group is significantly more labile than a typical aryl bromide. Its position adjacent to two electron-withdrawing fluorine atoms and the benzimidazole ring system makes it susceptible to reductive cleavage (dehalogenation).

Commonly employed reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), are highly efficient for nitro group reduction but are also notorious for causing dehalogenation of C-Br bonds[2][3]. Therefore, such methods are ill-suited for this particular substrate and often lead to a mixture of the desired product and the undesired defluorinated by-product. The selection of a reducing system that operates via a different mechanism, such as single-electron transfer from a dissolving metal, is critical for success[1].

Recommended Protocol: Reduction via Tin(II) Chloride (SnCl₂)

This protocol is the preferred method due to its mild conditions and exceptional functional group tolerance. Tin(II) chloride is a classic reagent known for selectively reducing aromatic nitro groups without affecting reducible halogens[2][4][5]. The reaction proceeds through a series of single-electron transfers from the Sn(II) salt, followed by protonation from the solvent or acid[6].

Principle & Mechanism

The reduction of an aromatic nitro compound with SnCl₂ in an acidic medium is a well-established process. The mechanism involves the transfer of electrons from Sn²⁺ to the nitro group, with protons being consumed from the reaction medium. The overall stoichiometry sees three equivalents of Sn²⁺ being oxidized to Sn⁴⁺ for each nitro group reduced to an amine. The acidic environment keeps the resulting amine protonated, preventing side reactions, and facilitates the removal of oxygen atoms as water[6].

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole>98% PurityCustom Synthesis
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%Fisher Scientific
Ethanol (EtOH), 200 ProofACS/USP GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLabChem
Brine (Saturated NaCl Solution)ACS ReagentLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, GranularEMD Millipore
Silica Gel230-400 meshSorbent Tech.
TLC PlatesSilica Gel 60 F₂₅₄Merck
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve Substrate in EtOH/EtOAc add_reagent Add SnCl₂·2H₂O (5 equiv.) start->add_reagent heat Heat to Reflux (e.g., 75°C) add_reagent->heat monitor Monitor by TLC/LCMS (Approx. 2-4 hours) heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion quench Pour into Ice & Water cool->quench basify Basify to pH ~8 with sat. NaHCO₃ quench->basify filter Filter Tin Salts (Optional: through Celite) basify->filter extract Extract with Ethyl Acetate (3x) filter->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: Workflow for the selective reduction using SnCl₂.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 eq) in absolute ethanol or ethyl acetate (approx. 10-15 mL per gram of substrate).

  • Addition of Reagent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (usually 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This step is crucial as it precipitates tin salts and converts the protonated amine product to its free base form[2]. A thick, white precipitate of tin hydroxides will form.

  • Workup - Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent). The tin salts can sometimes be slow to filter; direct extraction is often effective. If emulsions form, filter the entire mixture through a pad of Celite®.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-[Bromo(difluoro)methyl]-4-amino-1H-benzimidazole.

Alternative Protocol: Reduction via Fe/NH₄Cl

For a more cost-effective and environmentally benign alternative that avoids tin, the use of iron powder with ammonium chloride in an aqueous alcohol solution is highly effective. This method operates under neutral conditions and is also known to preserve halogen substituents[7][8]. The reaction mechanism is believed to involve electron transfer from the surface of the iron metal[9].

Step-by-Step Protocol
  • Setup: To a flask containing a stirred suspension of the nitro-benzimidazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-5 eq).

  • Reaction: Heat the mixture to reflux (80-90 °C) and monitor by TLC. The reaction is typically complete within 3-7 hours.

  • Workup: After completion, cool the reaction to room temperature and add water. It is critical to add water before removing the alcohol solvent to prevent a potential uncontrolled exotherm[7].

  • Isolation: Filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides, washing the pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude product, which is purified by column chromatography as described previously.

Data Presentation and Expected Results

The following table summarizes the expected outcomes from the recommended protocols compared to a non-selective method.

MethodKey ReagentsConditionsExpected YieldPurity (Pre-Column)Key Observation
Protocol 1 (Recommended) SnCl₂·2H₂OEtOH, Reflux, 2-4 h85-95%>90%Clean conversion, no dehalogenation detected.
Protocol 2 (Alternative) Fe, NH₄ClEtOH/H₂O, Reflux, 3-7 h80-90%>85%Good selectivity; workup requires hot filtration.
Comparative (Not Recommended) H₂, 10% Pd/CMeOH, RT, 1 atmVariable<50%Significant dehalogenation by-product observed.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, add an additional portion of the reducing agent (e.g., 1-2 eq of SnCl₂ or Fe) and continue heating. Ensure the iron powder is of fine mesh and activated if necessary.

  • Difficult Workup (SnCl₂ method): The precipitation of tin salts can make filtration and extraction difficult. Diluting the mixture with more water and ethyl acetate or filtering through a thick pad of Celite can help manage the slurry.

  • Product Characterization: The final product, 2-[Bromo(difluoro)methyl]-4-amino-1H-benzimidazole, should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and the retention of the -CF₂Br group. The appearance of the -NH₂ protons in the ¹H NMR spectrum and the disappearance of the nitro group signal in the IR spectrum are key indicators of a successful reaction.

Conclusion

The selective reduction of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is most reliably achieved using metal-based reducing agents that operate under mild acidic or neutral conditions. The use of tin(II) chloride dihydrate offers excellent chemoselectivity and high yields, making it the premier choice for this transformation. The Fe/NH₄Cl system presents a scalable and more economical alternative with comparable selectivity. Both methods successfully circumvent the common issue of dehalogenation associated with catalytic hydrogenation, providing robust pathways to valuable amino-benzimidazole intermediates for pharmaceutical research and development.

References

  • Kazemnejadi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. Available at: [Link]

  • Korst, J. J., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. Available at: [Link]

  • Lipshutz, B. H., et al. (2018). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Setamdideh, D., & Karimi, Z. (2010). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]

  • Bell, H. M. (1964). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Virginia Tech Scholarly Works. Available at: [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Setamdideh, D., & Khezri, B. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 22(7), 5575-5580. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . Retrieved March 19, 2026, from [Link]

  • Wang, H., et al. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. Available at: [Link]

  • Piña, S., Jr. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Theses and Dissertations - UTB/UTPA. ScholarWorks @ UTRGV. Available at: [Link]

  • Iosub, V., & Stahl, S. S. (2009). Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds Using the System Silane/Oxo-Rhenium Complexes. The Journal of Organic Chemistry, 74(17), 6726–6729. Available at: [Link]

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Academia.edu. Available at: [Link]

  • Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. . Available at: [Link]

  • Kim, H., et al. (2022). One-pot tandem reduction and site-selective halogenation of nitroarenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. Available at: [Link]

  • Le, T. N., et al. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(10), 1672–1679. Available at: [Link]

  • Huang, R., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Journal of Catalysis. Available at: [Link]

  • Blankespoor, R. L., et al. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.com. Retrieved March 19, 2026, from [Link]

  • Wang, Y., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. Available at: [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene. ResearchGate. Available at: [Link]

  • IJFMR. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link]

  • Reddit. (2025). Nitro reduction conditions. r/Chempros. Available at: [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. Due to its complex molecular structure, this compound exhibits very low aqueous solubility, a common hurdle for many promising drug candidates.[1] This document provides a series of troubleshooting strategies and detailed protocols to systematically address and overcome these solubility issues.

Understanding the Molecule: Physicochemical Profile

The poor aqueous solubility of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a direct consequence of its chemical structure. A rational approach to enhancing its solubility begins with understanding the contributions of its constituent parts:

  • Benzimidazole Core: This heterocyclic aromatic system is largely hydrophobic, contributing to low water solubility.[2] While the nitrogen atoms can participate in hydrogen bonding, the overall character is lipophilic.[3][4]

  • 4-Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent decreases the basicity of the nearby imidazole nitrogen. This means a lower pH is required to achieve protonation compared to unsubstituted benzimidazoles.

  • 2-[Bromo(difluoro)methyl] Group (-CF₂Br): The halogenated methyl group at the 2-position significantly increases the molecule's lipophilicity (fat-loving nature), further driving down its affinity for aqueous media.

Based on structurally related compounds like 4-bromo-6-nitro-2-(trifluoromethyl)-1H-benzimidazole, we can infer the following properties for the target molecule:

  • Predicted Aqueous Solubility: Extremely low, likely in the µg/mL range or lower.[5]

  • Predicted LogP (Octanol/Water Partition Coefficient): High (e.g., a predicted value of 2.771 for a similar compound), indicating a strong preference for lipid environments over aqueous ones.[5]

  • Predicted pKa: Weakly basic. The electron-withdrawing groups will lower the pKa of the imidazole ring system, requiring a more acidic environment (pH < 4) for significant protonation and solubility enhancement.[2]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in water or standard buffers like PBS. Why? A1: The compound's molecular structure is predominantly hydrophobic, making it "practically insoluble" in neutral aqueous solutions. The combination of the benzimidazole core and the bromo(difluoro)methyl group creates a highly lipophilic molecule that is energetically unfavorable to solvate with water.[2][3]

Q2: I observed precipitation when adding my DMSO stock solution to my aqueous assay buffer. What should I do? A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of co-solvent.[2] To resolve this, you can:

  • Decrease the final concentration of the compound.

  • Increase the percentage of co-solvent, if your experimental system can tolerate it.

  • Slowly add the stock solution to the vigorously stirring buffer to improve dispersion.[2]

  • Explore one of the advanced solubilization techniques detailed in the troubleshooting guides below, such as pH adjustment or cyclodextrin complexation.

Q3: Can I just heat the solution to get it to dissolve? A3: Gentle heating can sometimes aid dissolution, but it is often a temporary solution.[2] The compound may precipitate out as the solution cools to room or physiological temperature, leading to inaccurate and non-reproducible experimental results. Furthermore, the thermal stability of the compound must be considered to avoid degradation.[6]

Q4: What is the best initial approach for solubilizing this compound for in vitro screening? A4: The most straightforward initial method is using a water-miscible organic co-solvent.[7][8] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous media to a final co-solvent concentration that does not interfere with your assay (typically ≤1%).[2] If this fails, pH modification is the next logical step.

Troubleshooting Guides & Experimental Protocols

For persistent solubility issues, more advanced formulation strategies are required. Below are detailed protocols for several proven techniques.

Strategy 1: Co-Solvency

This technique works by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[7]

Experimental Protocol: Co-Solvent Stock Preparation

  • Solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Stock Solution Preparation: Accurately weigh the 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole and dissolve it in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use of a vortex mixer or brief sonication can aid dissolution.[2]

  • Dilution into Aqueous Media: a. Determine the maximum percentage of co-solvent your experimental system can tolerate without adverse effects (e.g., cell toxicity, enzyme inhibition). This is often between 0.1% and 1% for cell-based assays. b. Perform a serial dilution of your stock solution into the final aqueous buffer. c. Crucial Step: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing to prevent localized supersaturation and precipitation.[2]

  • Final Preparation: Visually inspect the final solution for any cloudiness or particulates. If present, filter the solution through a 0.22 µm syringe filter.[2]

Strategy 2: pH Adjustment

This method leverages the weakly basic nature of the benzimidazole ring. By lowering the pH, the imidazole nitrogen becomes protonated, forming a more water-soluble salt.[9][10]

Experimental Protocol: Acidic Solubilization

  • Determine Optimal pH: Given the electron-withdrawing groups, a pH of 2-4 will likely be required for significant protonation.

  • Acidic Stock Preparation: a. Prepare a stock solution of a biocompatible acid, such as 0.1 M Hydrochloric Acid (HCl) or Citric Acid. b. Suspend the powdered compound in the acidic solution. c. Stir vigorously. If dissolution is slow, gentle warming or sonication may be applied. The formation of the hydrochloride or citrate salt drastically increases aqueous solubility.[2]

  • Buffering to Final pH: a. Prepare your final experimental buffer at the desired target pH (e.g., pH 4.5). b. Add the acidic stock solution of the compound to the buffer to reach the final desired concentration. c. Always verify the final pH of the solution and adjust if necessary.

  • Troubleshooting: If the compound precipitates upon addition to a buffer with a higher pH, it indicates that the pH is above the compound's pKa, causing it to convert back to its insoluble freebase form. The working pH must be kept low enough to maintain the protonated state.[11]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that has significantly improved apparent water solubility.[12][13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[12]

Experimental Protocol: Inclusion Complex Formation (Kneading Method)

  • Molar Ratio Calculation: A 1:1 molar ratio of the compound to HP-β-CD is a standard starting point.[2] Calculate the required mass of each component.

  • Kneading: a. Place the accurately weighed powders of the compound and HP-β-CD into a glass mortar. b. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, uniform paste. c. Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until all solvent is removed and a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex. Grind it gently to ensure homogeneity. This powder can now be directly dissolved in aqueous media.

  • Solubility Check: Prepare solutions of the complex in your desired buffer and determine the maximum achievable concentration. Compare this to the solubility of the uncomplexed compound.

Strategy 4: Advanced Formulation Approaches

For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies like solid dispersions and nanosuspensions are often necessary. These typically require specialized equipment.

TechniquePrinciple of OperationKey AdvantagesCommon Carriers/Stabilizers
Solid Dispersion The drug is dispersed, ideally at a molecular level, within a solid hydrophilic polymer matrix. This prevents crystallization and presents the drug in a high-energy amorphous state, enhancing dissolution.[6][16]Significant increase in dissolution rate and concentration; potential for controlled release.[17][18]PVP K30, HPMC, Soluplus®, Eudragit® polymers.[18]
Nanosuspension The drug is milled down to pure drug nanoparticles (typically <1000 nm) stabilized by surfactants or polymers. The drastically increased surface area enhances dissolution velocity according to the Noyes-Whitney equation.[19][20][21]High drug loading; suitable for multiple administration routes (oral, injectable).[20][22][23]Poloxamers (e.g., Pluronic F68), Polysorbate 80 (Tween 80), Soluplus®.[24]
Micellar Solubilization Surfactants above their critical micelle concentration (CMC) form micelles, which have a hydrophobic core that can encapsulate the drug, effectively dissolving it in the aqueous phase.[25][26][27]Optically clear solutions; established technique for solubilizing highly hydrophobic compounds.[28]Polysorbate 80, Cremophor® EL, Solutol® HS 15.
Visual Workflows and Diagrams

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical progression for tackling the solubility issues of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

G cluster_0 Initial Attempts Start Compound Insoluble in Aqueous Buffer Cosolvent Attempt 1: Co-Solvency (e.g., <1% DMSO) Start->Cosolvent Start Here pH_Adjust Attempt 2: pH Adjustment (Acidic pH) Cosolvent->pH_Adjust Cyclodextrin Attempt 3: Cyclodextrin Complexation (HP-β-CD) pH_Adjust->Cyclodextrin If pH alteration is not compatible with assay Advanced Solid Dispersions, Nanosuspensions, Micellar Solutions Cyclodextrin->Advanced For in vivo studies or higher concentrations Success Success Advanced->Success Optimized Formulation

Caption: A step-by-step decision tree for selecting a solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.

G cluster_CD Cyclodextrin (HP-β-CD) cluster_Drug cluster_Complex Water-Soluble Inclusion Complex CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity Complex_outer Hydrophilic Exterior Drug Poorly Soluble Drug (Hydrophobic) Drug->CD_inner Encapsulation Complex_inner Drug inside Hydrophobic Cavity cluster_Drug cluster_CD cluster_Complex

Sources

Technical Support Center: Catalyst Optimization for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for leveraging this versatile building block in complex synthetic applications. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to overcome common experimental hurdles.

Introduction: The Chemistry of a Privileged Scaffold

The 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole scaffold is a highly functionalized and synthetically valuable intermediate. The benzimidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The strategic placement of a nitro group, a common precursor for an amine, and a bromo(difluoro)methyl group, a handle for cross-coupling reactions, makes this molecule a potent building block for creating diverse chemical libraries.

The primary challenge and opportunity with this substrate lie in selectively functionalizing the C-Br bond via transition-metal catalysis, most commonly with palladium-based systems.[3] This guide will focus on troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole?

A1: The molecule presents two primary sites for functionalization. The most reactive site for cross-coupling is the carbon-bromine bond of the bromo(difluoro)methyl group. This C(sp³)-Br bond can be activated by a low-valent palladium catalyst to participate in various coupling reactions. A secondary site for potential functionalization, typically after the initial coupling, is the nitro group, which can be reduced to an amine and further derivatized. Direct C-H functionalization at other positions on the benzimidazole ring (C5, C6, C7) is more challenging due to the directing effects of the existing substituents but can be achieved with specific catalyst systems.[4][5]

Q2: How does the electron-withdrawing nitro group influence the reactivity of the C-Br bond?

A2: The 4-nitro group is a strong electron-withdrawing group (EWG). While EWGs on an aromatic ring typically decrease the rate of oxidative addition for aryl halides, the effect here is on a C(sp³)-Br bond. The primary influence of the nitro group will be on the overall electronic properties of the benzimidazole ring system. More importantly, its presence can affect the N-H acidity and the coordination properties of the benzimidazole nitrogen atoms to the metal center, which can modulate catalyst activity.[6]

Q3: Which types of cross-coupling reactions are most suitable for this substrate?

A3: Given the bromo(difluoro)methyl handle, several palladium-catalyzed cross-coupling reactions are highly applicable:

  • Suzuki-Miyaura Coupling: To form a C-C bond with aryl, heteroaryl, or vinyl boronic acids/esters. This is often a robust and functional-group-tolerant choice.[7][8]

  • Sonogashira Coupling: To form a C-C triple bond with terminal alkynes, a valuable transformation for extending carbon frameworks.[9]

  • Negishi Coupling: Using organozinc reagents, which can be highly effective for introducing alkyl or other groups.[10]

  • Buchwald-Hartwig Amination: To form a C-N bond, coupling with primary or secondary amines.[11]

The choice of reaction depends on the desired final structure. Suzuki and Sonogashira couplings are excellent starting points for library synthesis due to the commercial availability of a wide range of coupling partners.

Q4: Why is ligand selection so critical in these reactions?

A4: The ligand plays a central role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4][12] For a challenging substrate like this, the ligand's steric bulk and electronic properties are crucial.

  • Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition of the C-Br bond and prevent catalyst decomposition (e.g., formation of palladium black).[13][14]

  • The ligand's structure dictates the coordination sphere of the palladium center, influencing which substrates can access the metal and the rate of reductive elimination to form the final product.[15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the functionalization of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
  • Potential Cause A: Inactive Catalyst System. The palladium(0) active species may not be forming or is decomposing rapidly.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents. Use fresh, high-quality palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[16]

  • Potential Cause B: Poor Ligand Choice. The chosen ligand may not be sufficiently electron-rich or sterically bulky to promote the reaction.

    • Solution: Screen a panel of ligands. Start with commonly successful ligands for challenging couplings, such as XPhos, SPhos, or RuPhos. For some systems, N-heterocyclic carbene (NHC) ligands can offer superior stability and activity.[14]

  • Potential Cause C: Inappropriate Base or Solvent. The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.

    • Solution: The choice of base is often coupled with the solvent. For polar aprotic solvents like dioxane or THF, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Ensure the base is finely powdered and dry. Sometimes, an aqueous solution of the base is required to facilitate the reaction.[17]

  • Potential Cause D: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (loss of the boron group) or form inactive trimeric anhydrides (boroxines).

    • Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and solve low-yield issues in a Suzuki-Miyaura coupling reaction.

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Screening cluster_reagents Reagent Integrity start Low / No Yield check_catalyst Check Catalyst System (Pd Source, Ligand) start->check_catalyst catalyst_black Palladium Black Observed? check_catalyst->catalyst_black check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp) screen_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base check_reagents Verify Reagent Quality (Boronic Acid, Substrate) use_ester Use Boronate Ester (Pinacol Ester) check_reagents->use_ester degas Improve Degassing (Freeze-Pump-Thaw) catalyst_black->degas Yes screen_ligands Screen Ligands (e.g., XPhos, NHCs) catalyst_black->screen_ligands No new_catalyst Use Fresh Precatalyst degas->new_catalyst screen_ligands->check_conditions screen_solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) screen_base->screen_solvent increase_temp Increase Temperature screen_solvent->increase_temp increase_temp->check_reagents check_purity Confirm Purity of Starting Material (NMR/LCMS) use_ester->check_purity end_node Optimized Reaction check_purity->end_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: Excessive Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
  • Potential Cause A: Presence of Oxygen. The copper(I) co-catalyst is easily oxidized in the presence of air, which promotes the oxidative homocoupling of the terminal alkyne.

    • Solution: This is the most common cause. Rigorous exclusion of oxygen is critical. Ensure all solvents and the amine base are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[18]

  • Potential Cause B: High Copper(I) Concentration. While catalytic, an excess of the copper co-catalyst can accelerate the Glaser coupling pathway.

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, switching to a "copper-free" Sonogashira protocol may be necessary, although these often require more specialized ligands or conditions.[16]

  • Potential Cause C: High Instantaneous Alkyne Concentration. A high concentration of the alkyne can favor the bimolecular homocoupling reaction over the cross-coupling pathway.

    • Solution: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This keeps the instantaneous concentration low, favoring the desired cross-coupling reaction.

Experimental Protocols & Data

Catalyst System Optimization Data (Hypothetical)

The following table represents a typical optimization screen for a Suzuki-Miyaura coupling of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole with Phenylboronic Acid.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane10015
2Pd₂(dba)₃ (1)SPhos (2.5)K₂CO₃ (2)Dioxane10065
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Dioxane10088
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Toluene10082
5Pd(OAc)₂ (2)IPr·HCl (4)¹K₃PO₄ (2)Dioxane10091
6Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Dioxane8085

¹ IPr·HCl is an N-heterocyclic carbene (NHC) precursor.

Analysis: This data illustrates that moving from a simple phosphine ligand (PPh₃) to modern, bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) or an NHC ligand dramatically improves the reaction yield. The choice of base also has a significant effect, with the stronger base K₃PO₄ providing a better outcome than K₂CO₃ in this system.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is based on the optimized conditions identified in the screening table.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) via cannula or syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole (1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Alkyne Addition: In a separate syringe, prepare a solution of the terminal alkyne (1.1 equiv) in the reaction solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction Execution: Stir the reaction at the desired temperature (can range from room temperature to 80 °C, depending on the substrate).

  • Monitoring & Workup: Monitor and work up the reaction as described in the Suzuki-Miyaura protocol.

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to troubleshooting. Below is a simplified representation of the Pd(0)/Pd(II) cycle for a Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_intermediate R-Pd(II)L₂-Br pd0->pd_intermediate + R-Br transmetal Transmetalation pd_aryl R-Pd(II)L₂-Ar pd_intermediate->pd_aryl + Ar-B(OR)₂ + Base pd_aryl->pd0 + Product red_elim Reductive Elimination product R-Ar (Product) r_br R-Br (Substrate) ar_b Ar-B(OR)₂ (Boronic Ester) base Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • [Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles] - ResearchGate. (2026). Available at: [Link]

  • [Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations] - Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]

  • [Catalytic Intermolecular Functionalization of Benzimidazoles] - IntechOpen. (2019). Available at: [Link]

  • [Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles] - Organic Letters. (2025). Available at: [Link]

  • [Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles - PMC] - NIH. (2025). Available at: [Link]

  • [Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands] - ResearchGate. (n.d.). Available at: [Link]

  • [Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling] - Schroeder Group - University of Illinois. (2022). Available at: [Link]

  • [Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique] - ACS Publications. (2008). Available at: [Link]

  • [Sonogashira troubleshooting help needed] - Reddit. (2020). Available at: [Link]

  • [Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives] - PubMed. (2001). Available at: [Link]

  • [Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles] - Beilstein Journals. (2025). Available at: [Link]

  • [Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions] - ResearchGate. (n.d.). Available at: [Link]

  • [Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst] - Arkivoc. (n.d.). Available at: [Link]

  • [Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions] - ACS Catalysis. (2019). Available at: [Link]

  • [Palladium(II) NHC complexes containing benzimidazole ligand as a catalyst for C N bond formation] - ResearchGate. (2026). Available at: [Link]

  • [Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides] - MDPI. (2021). Available at: [Link]

  • [Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent] - ResearchGate. (n.d.). Available at: [Link]

  • [Palladium Catalysts for Cross-Coupling Reaction] - MDPI. (2015). Available at: [Link]

  • [Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation] - ResearchGate. (2023). Available at: [Link]

  • [Sonogashira Coupling] - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • [Optimization of catalyst for benzimidazole synthesis] - ResearchGate. (n.d.). Available at: [Link]

  • [Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives] - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]

  • [Catalytic Intermolecular Functionalization of Benzimidazoles] - ResearchGate. (n.d.). Available at: [Link]

Sources

Validation & Comparative

HPLC method validation for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole Purity: A Comparative Guide to Column Selectivity

Introduction: The Analytical Challenge

The compound 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a highly functionalized intermediate critical to pharmaceutical and agrochemical development. Its structural complexity—comprising an ionizable benzimidazole core, a highly polarizable nitro group, and a lipophilic, halogen-dense bromo(difluoro)methyl moiety—presents unique analytical challenges. Accurately determining its purity requires a robust, stability-indicating HPLC method compliant with the updated 1[1].

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) columns, providing researchers with a self-validating protocol and experimental data to ensure scientific integrity and regulatory compliance.

Chromatographic Selectivity: C18 vs. PFP (Mechanistic Causality)

In reversed-phase HPLC, the choice of stationary phase dictates the separation mechanism. Standard C18 columns rely almost exclusively on hydrophobic dispersion forces[2]. While versatile, they often fail to baseline-resolve closely related halogenated impurities. For example, separating the target analyte from its debrominated analog (2-(difluoromethyl)-4-nitro-1H-benzimidazole) is notoriously difficult on a C18 phase because the slight hydrophobic difference between a bromine atom and a hydrogen atom is insufficient for separation.

Conversely, Pentafluorophenyl (PFP) columns offer an orthogonal, multi-modal retention mechanism[3]. The causality behind the PFP column's superior performance lies in three distinct interactions:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich regions of the benzimidazole core.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds in the stationary phase interact with the strong dipole of the 4-nitro group.

  • Halogen/Fluorine Affinity: PFP phases exhibit unique shape selectivity and electrostatic affinity for other fluorinated and halogenated moieties (like the bromo(difluoro)methyl group), significantly enhancing retention and resolution compared to C18 phases[4].

Selectivity Analyte 2-[Bromo(difluoro)methyl] -4-nitro-1H-benzimidazole C18 Standard C18 Column (Hydrophobic Dispersion Only) Analyte->C18 Co-elution risk PFP PFP Column (Fluorine, π-π, & Dipole Interactions) Analyte->PFP Enhanced retention Impurity Debrominated Impurity (Closely Related) Impurity->C18 Impurity->PFP Baseline resolution (Rs > 2.0)

Chromatographic retention mechanisms illustrating C18 vs. PFP column selectivity.

Experimental Protocol: Self-Validating HPLC Methodology

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) criteria. The method utilizes an acidic mobile phase to suppress the ionization of the basic benzimidazole nitrogen (pKa ~5.5), preventing secondary interactions with free silanols on the silica support that cause peak tailing[5].

Step-by-Step Workflow:

  • System Preparation: Ensure the HPLC system (equipped with a UV/Vis or PDA detector) is purged with fresh mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Column Installation: Install a PFP column (e.g., 150 mm × 4.6 mm, 3 µm). Set the column oven to 30°C to ensure reproducible mass transfer kinetics.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-2 min (20% B), 2-12 min (linear gradient to 80% B), 12-15 min (hold at 80% B), 15.1-20 min (re-equilibration at 20% B).

    • Detection Wavelength: 254 nm (optimal for the conjugated benzimidazole π -system)[5].

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10 mg of the analyte and dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a 0.1 mg/mL working standard. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Before analyzing unknown samples, inject a resolution mixture containing the API and its debrominated impurity. The run is only valid if the Resolution ( Rs​ ) is ≥2.0 and the Tailing Factor ( Tf​ ) is ≤1.5 .

Method Validation Data (ICH Q2(R2) Framework)

The method was validated according to the 6[6], evaluating Specificity, Linearity, Accuracy, and Precision. The quantitative data below objectively compares the performance of a standard C18 column against a PFP column.

Validation S1 Method Development S2 Specificity (Rs > 2.0) S1->S2 S3 Linearity (R² > 0.999) S2->S3 S4 Accuracy & Precision S3->S4 S5 ICH Q2(R2) Validated S4->S5

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Table 1: Specificity and System Suitability Comparison Objective: Demonstrate the ability to unequivocally assess the analyte in the presence of impurities.

ParameterStandard C18 ColumnPFP ColumnICH Q2(R2) Acceptance Criteria
Retention Time (API) 6.4 min8.2 minN/A
Retention Time (Impurity) 6.1 min6.5 minN/A
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >2000

Analysis: The C18 column failed the specificity test due to partial co-elution ( Rs​ = 1.1) of the debrominated impurity. The PFP column successfully retained the heavily halogenated API longer than the impurity, achieving excellent baseline resolution ( Rs​ = 3.4) driven by specific fluorine-fluorine interactions[3].

Table 2: Linearity, Accuracy, and Precision (PFP Column Data) Objective: Confirm the method provides accurate and reproducible quantitative results across the reporting range.

Validation ParameterExperimental Result (PFP)ICH Q2(R2) Acceptance Criteria
Linearity Range 0.01 to 0.15 mg/mL80% to 120% of target concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Accuracy (Recovery at 100%) 99.8% ± 0.4%98.0% - 102.0%
Repeatability (Intra-day %RSD) 0.6% (n=6) ≤2.0%
Intermediate Precision (%RSD) 0.8% (n=12, 2 days) ≤2.0%
Limit of Quantitation (LOQ) 0.05 μ g/mLSignal-to-Noise (S/N) ≥10

Analysis: The PFP-based method demonstrates exceptional linearity and accuracy. The low %RSD values confirm that the orthogonal retention mechanism does not compromise method ruggedness or reproducibility, fulfilling all 6[6].

Conclusion

For the purity analysis of highly functionalized, halogenated heterocycles like 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, standard C18 columns often lack the specific selectivity required to resolve structurally similar impurities. This comparative guide demonstrates that replacing a C18 phase with a Pentafluorophenyl (PFP) stationary phase leverages π−π , dipole, and halogen-affinity interactions to achieve superior specificity. By following the detailed protocol and adhering to ICH Q2(R2) validation frameworks, analytical scientists can ensure robust, trustworthy, and regulatory-compliant purity assessments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. waters.com.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu.[Link]

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. mac-mod.com.[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. researchgate.net.[Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. nih.gov.[Link]

Sources

Mass Spectrometry Fragmentation Pathways of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation and quantification of heavily functionalized heterocycles are critical bottlenecks in pharmacokinetic profiling. 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a complex pharmacophore featuring a labile halogenated aliphatic group (-CF₂Br) and a highly reactive nitroaromatic system.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—LC-ESI-QqQ , LC-ESI-Q-TOF , and GC-EI-MS —for the analysis of this compound. By mapping its mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide serves as an authoritative reference for optimizing your analytical workflows.

Mechanistic Pathways of Fragmentation

Understanding the gas-phase chemistry of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is essential for selecting the correct precursor-to-product ion transitions. The compound exhibits highly predictable, yet complex, fragmentation cascades driven by its functional groups.

Positive Electrospray Ionization (ESI+) & CID

In positive ion mode, the molecule readily protonates at the benzimidazole nitrogen to form the [M+H]+ precursor ion. Due to the natural isotopic distribution of bromine ( 79 Br and 81 Br at a ~1:1 ratio), the precursor appears as a distinct isotopic doublet at m/z 292.0 and 294.0 .

Upon Collision-Induced Dissociation (CID), the following mechanisms dominate[1]:

  • Radical Site-Initiated Cleavage (C-Br Bond): The C-Br bond is relatively weak (~280 kJ/mol) compared to the C-F bonds (~485 kJ/mol). Homolytic cleavage is highly favored, resulting in the loss of a bromine radical (Br•, 79/81 Da) to yield a highly stable difluoromethyl radical cation [M+H−Br]•+ at m/z 213.0 . This is typically the base peak in ESI-MS/MS[2].

  • Nitro-Nitrite Rearrangement: The nitro group at the 4-position undergoes a well-documented isomerization to a nitrite ester (-ONO) prior to dissociation. This facilitates the neutral loss of nitric oxide (NO, 30 Da), leaving an oxygenated fragment at m/z 183.0 [3].

  • Direct Nitro Cleavage: A competing pathway involves the direct loss of the nitro group (NO₂, 46 Da), generating a fragment at m/z 246.0 / 248.0 [3].

Pathway M [M+H]+ m/z 292/294 C8H5BrF2N3O2+ F1 [M+H-Br]•+ m/z 213 C8H5F2N3O2•+ M->F1 - Br• (-79/81 Da) F2 [M+H-NO2]+ m/z 246/248 C8H5BrF2N3+ M->F2 - NO2 (-46 Da) F3 [M+H-Br-NO2]•+ m/z 167 C8H5F2N3•+ F1->F3 - NO2 (-46 Da) F4 [M+H-Br-NO]•+ m/z 183 C8H5F2N3O•+ F1->F4 - NO (-30 Da) F2->F3 - Br• (-79/81 Da)

ESI+ MS/MS fragmentation pathways of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Platform Performance Comparison

To objectively evaluate how different MS architectures handle this compound, we compared a Triple Quadrupole (QqQ) for targeted quantitation, a Quadrupole Time-of-Flight (Q-TOF) for untargeted structural ID, and a standard GC-EI-MS for volatile library matching.

Table 1: Quantitative Performance Comparison
ParameterLC-ESI-QqQ (Targeted MRM)LC-ESI-Q-TOF (High-Res MS/MS)GC-EI-MS (Full Scan)
Ionization Method Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmUnit resolution (~0.7 Da)
LOD (S/N > 3) 0.5 ng/mL5.0 ng/mL50 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3 orders of magnitude3 orders of magnitude
Primary Utility High-throughput PK quantitationMetabolite ID & structural proofRoutine screening / Library match
Table 2: Diagnostic Fragment Ions (ESI+ CID at 20 eV)
m/z ( 79 Br/ 81 Br)FormulaNeutral LossFragmentation MechanismRelative Abundance
292.0 / 294.0 C8​H5​BrF2​N3​O2+​ NonePrecursor Ion Survival15%
246.0 / 248.0 C8​H5​BrF2​N3+​ 46 Da (NO₂)Direct Nitro Cleavage25%
213.0 C8​H5​F2​N3​O2•+​ 79/81 Da (Br•)Homolytic C-Br Cleavage100% (Base Peak)
183.0 C8​H5​F2​N3​O•+ 109/111 DaNitro-Nitrite Rearrangement45%
167.0 C8​H5​F2​N3•+​ 125/127 DaConsecutive Cleavage60%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm both the identity and the purity of the analyte.

Protocol A: LC-ESI-Q-TOF Workflow (Structural Elucidation)

Causality Focus: High-resolution mass spectrometry requires precise control of protonation and collision energies to capture transient radical intermediates.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH to ~2.7, ensuring complete protonation of the benzimidazole nitrogen (pKa ~5.5) to maximize ESI+ yield.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

    • Validation Step: Run a solvent blank immediately prior to the sample. The absence of the m/z 292/294 doublet at the specific retention time validates zero column carryover.

  • MS/MS Acquisition: Isolate the precursor doublet using a narrow quadrupole isolation window (1.3 m/z). Apply a ramped collision energy (CE) from 10 to 40 eV using Nitrogen as the collision gas.

    • Validation Step: Verify the isotopic fidelity of the precursor. The ratio of m/z 292.0 to 294.0 must be exactly ~50.6 : 49.4. Any deviation indicates isobaric interference.

Protocol B: GC-EI-MS Workflow (Routine Screening)

Causality Focus: Because the -CF₂Br group is thermally labile, injector temperatures must be carefully optimized to prevent premature degradation before ionization.

  • Sample Preparation: Dissolve the compound in anhydrous Ethyl Acetate to a concentration of 10 µg/mL. Derivatization is unnecessary as the compound lacks highly polar -OH or -COOH groups.

  • GC Parameters: Inject 1 µL (splitless mode) into an inlet set to 220°C.

    • Causality: Keeping the inlet at 220°C (rather than the standard 250°C) prevents the thermal homolysis of the C-Br bond prior to reaching the column. Use an HP-5MS column with Helium carrier gas (1.0 mL/min).

  • EI-MS Acquisition: Operate the electron ionization source at the industry-standard 70 eV with a source temperature of 230°C. Scan from m/z 50 to 350.

Workflow Sample Sample Prep Internal Std Added LC UHPLC Separation (C18, 0.1% FA) Sample->LC GC GC Separation (HP-5MS, He Gas) Sample->GC QqQ ESI-QqQ Targeted Quant LC->QqQ MRM Mode QTOF ESI-Q-TOF Structural ID LC->QTOF HRMS Mode EIMS EI-Quadrupole Library Match GC->EIMS 70 eV EI

Comparative mass spectrometry workflows for the analysis of the benzimidazole derivative.

Conclusion

For the robust analysis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, LC-ESI-QqQ remains the superior choice for high-sensitivity pharmacokinetic quantification, utilizing the highly efficient [M+H]+→[M+H−Br]•+ transition (m/z 292 213). Conversely, LC-ESI-Q-TOF is strictly required during the early stages of drug development to confidently map the complex nitro-nitrite rearrangements and radical cleavages via high-mass-accuracy orthogonal validation.

References

  • [2] Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • [1] Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: InTech / NCSU URL:[Link]

  • [3] Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

Sources

IR spectroscopy reference peaks for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IR Spectroscopy and Performance Comparison Guide: 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole vs. Structural Analogues

Introduction & Scientific Context

Benzimidazole derivatives are foundational pharmacophores in medicinal chemistry, frequently leveraged for their anticancer, antiviral, and antimicrobial properties [1]. The functionalization of the benzimidazole core at the C-2 and C-4 positions dramatically alters its physicochemical and electronic profile. Specifically, incorporating a 2-[bromo(difluoro)methyl] (CF2Br) group introduces a highly lipophilic moiety capable of unique halogen bonding, while a 4-nitro group provides strong electron-withdrawing characteristics that modulate the pKa of the imidazole N-H [2].

For drug development professionals, verifying the structural integrity of these functional groups is paramount before advancing to in vitro screening. Infrared (IR) spectroscopy serves as the frontline analytical tool for this validation. This guide objectively compares the IR spectral performance of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole against its structural alternatives, providing actionable, self-validating protocols for your analytical workflows.

Comparative Spectral Analysis: Functional Group Causality

To understand the spectral signature of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, we must compare it against baseline analogues: the unsubstituted 4-nitro-1H-benzimidazole and the fluorinated 2-(trifluoromethyl)-4-nitro-1H-benzimidazole.

Table 1: Comparative IR Reference Peaks (cm⁻¹)

Functional Group4-Nitro-1H-benzimidazole2-(Trifluoromethyl)-4-nitro...2-[Bromo(difluoro)methyl]-4-nitro...
N-H Stretch 3200 – 3400 (Broad)3250 – 3420 (Broad)3230 – 3410 (Broad)
C=N / C=C Stretch 1450 – 16001470 – 16151475 – 1612
Asym. NO₂ Stretch 1500 – 15501510 – 15451505 – 1540
Sym. NO₂ Stretch 1300 – 13501315 – 13451310 – 1340
C-F Stretch N/A1120 – 1280 (Very Strong)1140 – 1255 (Strong)
C-Br Stretch N/AN/A550 – 650 (Moderate)
Mechanistic Insights & Causality
  • The Inductive Effect on C=N Stretching: The introduction of the highly electronegative CF2Br group at the C-2 position exerts a strong inductive pull (-I effect) on the imidazole ring. This reduces the electron density of the C=N bond, slightly increasing its force constant and shifting the absorption to a higher wavenumber (~1612 cm⁻¹) compared to the unhalogenated baseline [3].

  • Halogen Differentiation: While both CF3 and CF2Br groups exhibit strong C-F stretching in the 1100–1280 cm⁻¹ "fingerprint" region, the CF2Br analogue is uniquely identified by the emergence of the C-Br stretching vibration at lower frequencies (550–650 cm⁻¹) [4].

  • Hydrogen Bonding Dynamics: The N-H stretch remains broad across all analogues due to robust intermolecular hydrogen bonding in the solid state[2]. However, the steric bulk of the bromine atom slightly disrupts optimal crystal packing, leading to minor variations in the N-H bandwidth compared to the CF3 analogue.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in your spectral data, mere execution of steps is insufficient. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system, ensuring that environmental artifacts do not compromise the detection of critical NO₂ and CF2Br peaks.

  • Step 1: System Calibration & Environmental Control

    • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Run a background scan.

    • Validation Check: Ensure the background spectrum shows minimal atmospheric H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) absorbance. If CO₂ absorbance exceeds 0.05 AU, extend the purge time. Atmospheric interference can easily mask the critical N-H and C=N stretching regions.

  • Step 2: Sample Desiccation

    • Action: Dry the 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole sample in a vacuum desiccator over P₂O₅ for 12 hours prior to analysis.

    • Causality: Benzimidazoles are prone to capturing ambient moisture, which introduces a broad O-H stretch that overlaps with and obscures the diagnostic N-H stretch (3230–3410 cm⁻¹).

  • Step 3: ATR Measurement

    • Action: Place 2-5 mg of the dried powder onto the diamond ATR crystal. Apply consistent pressure using the ATR anvil until the built-in pressure gauge reads optimal contact. Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Step 4: Internal Quality Control (S/N Validation)

    • Validation Check: Evaluate the Signal-to-Noise (S/N) ratio at the baseline region (e.g., 2000-2200 cm⁻¹). The S/N must be >100:1. If the strong C-F stretching peaks (1140–1255 cm⁻¹) appear saturated (flat-topped), reduce the anvil pressure or sample quantity, as saturation distorts peak maxima and invalidates comparative analysis.

Workflow Prep Sample Prep (Desiccation) Calib Calibration (N2 Purge) Prep->Calib Blank Background Scan Calib->Blank Measure ATR-FTIR Measurement Blank->Measure Validate Peak Validation (S/N > 100:1) Measure->Validate

Fig 1: Self-validating ATR-FTIR experimental workflow for benzimidazole characterization.

Biological Application: Target Pathway Modulation

The structural verification of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is the prerequisite for its application in biological systems. Benzimidazole derivatives, particularly those with nitro and lipophilic halogen substitutions, frequently act as kinase inhibitors in oncology models [1]. The CF2Br group enhances membrane permeability, allowing the molecule to effectively target intracellular Receptor Tyrosine Kinase (RTK) pathways.

Pathway Compound 2-[Bromo(difluoro)methyl]- 4-nitro-1H-benzimidazole Target Receptor Tyrosine Kinase (RTK) Compound->Target Inhibits RAS RAS Protein Target->RAS Activates MEK MEK Kinase RAS->MEK Phosphorylates ERK ERK Signaling MEK->ERK Phosphorylates Proliferation Cancer Cell Proliferation ERK->Proliferation Promotes

Fig 2: Proposed RTK inhibition pathway by substituted benzimidazoles.

Conclusion

The IR spectral profile of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole provides a definitive fingerprint that distinguishes it from its non-halogenated and trifluoromethylated counterparts. By leveraging the distinct C-F (1140–1255 cm⁻¹) and C-Br (550–650 cm⁻¹) stretching frequencies, alongside the inductively shifted C=N band, researchers can confidently validate their synthetic outputs. Implementing the self-validating ATR-FTIR protocol ensures high-fidelity data, safeguarding downstream biological assays from environmental artifacts.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H). BenchChem.
  • Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.
  • Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions. The Royal Society of Chemistry.
  • Sustainable Synthesis of Polyfluoro-Pyrimido[1,2-a] Benzimidazole Derivatives. ACS Publications.

Safety Operating Guide

A Guide to the Safe Disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, demand a rigorous and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the known hazards of its structural components: a halogenated (bromo- and fluoro-) methyl group, a nitroaromatic system, and a benzimidazole core. This document is designed to empower you with the necessary information to manage this chemical waste safely and compliantly.

Understanding the Hazard Profile

The toxicological properties of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole have not been fully investigated.[1] However, by examining its constituent chemical classes, we can anticipate its potential hazards and establish a robust disposal plan.

  • Nitroaromatic Compounds: This class of compounds is known for its potential toxicity and environmental persistence.[2][3] Many nitroaromatic compounds are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their acute toxicity, mutagenicity, and potential for being reduced to carcinogenic aromatic amines.[2] Exposure to nitro compounds can lead to health effects such as headaches, dizziness, and in severe cases, liver damage.[4][5] Upon combustion, they can produce poisonous gases, including nitrogen oxides.[4]

  • Halogenated Organic Compounds: Brominated and fluorinated organic compounds can also pose significant environmental risks.[6] The EPA regulates the disposal of many brominated compounds as hazardous waste.[7][8] Thermal decomposition of halogenated compounds can release toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.

  • Benzimidazole Derivatives: While the core benzimidazole structure is found in many pharmaceuticals, substituted benzimidazoles can cause skin and eye irritation.[9][10][11]

Given these potential hazards, 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole should be handled with extreme caution, assuming it is harmful if swallowed, in contact with skin, or inhaled, and that it is an irritant to the skin and eyes.[12][13]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole waste.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste at the Source ppe->segregate label Step 3: Label Waste Container Clearly and Accurately segregate->label storage Step 4: Store Waste Safely in a Designated Area label->storage disposal Step 5: Arrange for Licensed Hazardous Waste Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

Detailed Disposal Protocol

This step-by-step protocol provides actionable guidance for the safe disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole.

1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.[14]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[10] Standard safety glasses are not sufficient.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[10] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[10] For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

2. Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect solid 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Avoid mixing with other waste streams, especially strong bases or oxidizing agents, as this compound is likely incompatible with them.[14]

  • Liquid Waste:

    • Collect solutions containing 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole in a separate, sealed, and labeled hazardous waste container.

    • Do not pour this waste down the drain.[10]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.

3. Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole".

  • Indicate the primary hazards: "Toxic," "Irritant," and "Environmental Hazard."

  • Include the date of waste accumulation and the name of the generating researcher or lab.

4. Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[14] The storage area should be cool and dry.[1]

5. Disposal

The disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the EHS department with all available information about the compound, including its chemical structure and the information contained in this guide.

  • Do not attempt to treat or neutralize the waste yourself without expert consultation and appropriate facilities.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[15]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department immediately.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety. By following these procedures, you can ensure the safe and compliant disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, protecting yourself, your colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • U.S. Department of Labor, Occupational Safety and Health Administration. NITROPARAFFINS (1-NITROPROPANE, 2-NITROPROPANE, NITROETHANE, NITROMETHANE).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Nitrophenol.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene.
  • Springer. (2000). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet: 4,7-Dibromo-2-(2-ethyl-hexyl)-5,6-difluoro-2H-benzotriazole.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Bromo-1H-benzimidazole.
  • Indagoo Research Chemicals. (2026, February 23). Safety Data Sheet: 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-nitro-benzotrifluoride.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Methylbenzimidazole.
  • U.S. Environmental Protection Agency. (1998, November). Environmental Fact Sheet, Organobromine.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. (2010, July). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (2000). Biodegradation of nitroaromatic compounds and explosives.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (1999, November 1). Bioremediation of nitroaromatic and haloaromatic compounds.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (1980, January). 2-NITROPROPANE.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, March 28). Safety Data Sheet: 2-Bromo-4-nitroimidazole.
  • U.S. Environmental Protection Agency. (2025, July 5). Exposure Assessment Tools by Chemical Classes - Other Organics.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. PubChem Compound Summary for CID 47754, 2-Bromo-4-nitroimidazole.

Sources

A Senior Application Scientist's Guide to Handling 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, field-tested guide for the safe handling, use, and disposal of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole. As a novel compound, specific toxicological data is limited. Therefore, this guide is built upon a conservative hazard assessment, drawing from the known risks associated with its constituent chemical classes: halogenated compounds and nitroaromatic compounds.[1][2][3] Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.

Core Hazard Assessment: A Synthesis of Known Risks

The chemical structure of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole presents a dual-hazard profile that demands a high degree of caution.

  • Nitroaromatic Moiety: The presence of the 4-nitro group classifies this compound with other nitroaromatic substances. These are known to be toxic if inhaled, ingested, or absorbed through the skin.[4][5] A primary systemic risk associated with this class is methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood.[4] Furthermore, many nitroaromatic compounds are recognized as mutagenic or carcinogenic.[2]

  • Halogenated Methyl Group: The bromo(difluoro)methyl group introduces risks associated with halogenated organic compounds. Such compounds can cause severe skin and eye irritation.[6][7][8] Upon thermal decomposition or in certain reactions, they can release toxic gases such as hydrogen bromide and hydrogen fluoride.

Given the absence of a specific Safety Data Sheet (SDS), we must operate under the assumption that this compound is acutely toxic, a skin/eye irritant, and potentially carcinogenic. All handling procedures must reflect this high-hazard status.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Standard laboratory PPE is insufficient for handling this compound. A multi-layered approach is required to prevent dermal, ocular, and respiratory exposure. All PPE must be donned before entering the designated handling area and removed before exiting.

PPE Specification Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles AND a full-face shield.[9][10]Double-gloved: Nitrile inner glove with a chemical-resistant outer glove (e.g., Butyl or Viton).Flame-resistant lab coat buttoned completely, over long-sleeved clothing.[4]NIOSH-approved N95 (or higher) respirator, fit-tested for the user.[4]
Working with Solutions Chemical splash goggles AND a full-face shield.[9][10]Double-gloved: Nitrile inner glove with a chemical-resistant outer glove (e.g., Butyl or Viton).Chemical-resistant apron over a flame-resistant lab coat.Work must be conducted within a certified chemical fume hood. Respirator remains on standby for emergencies.
Transporting Samples Safety glasses with side shields.Single pair of nitrile gloves.Flame-resistant lab coat.Not required if the container is sealed and the exterior is decontaminated.
Glove Selection Rationale

Halogenated compounds can permeate standard nitrile gloves with prolonged contact. Double-gloving with a chemically resistant outer layer provides essential protection against breakthrough. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be disposed of immediately following proper removal techniques to avoid cross-contamination.[11]

Operational and Handling Plan

All manipulations involving this compound must occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment, including a dedicated waste container, before introducing the compound.

  • Weighing: If possible, weigh the solid compound directly within the fume hood using an analytical balance with a draft shield.[4] Use anti-static tools to minimize dust generation. If weighing must occur outside the hood, it must be done in a glove box or similar containment enclosure.

  • Solution Preparation: Add solvents to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sized to accommodate the final volume and any potential off-gassing.

  • Post-Handling Decontamination: After completing the work, decontaminate all non-disposable equipment (spatulas, glassware) by rinsing with an appropriate solvent (e.g., ethanol or acetone) into the designated hazardous waste container. Wipe down the work surface in the fume hood with a damp cloth, disposing of the cloth as hazardous waste.

  • PPE Removal (Doffing): Remove PPE in the following order to prevent re-contamination:

    • Outer gloves

    • Chemical-resistant apron

    • Face shield and goggles

    • Lab coat (turn inside out as it is removed)

    • Inner gloves

    • Respirator (if worn)

    • Wash hands thoroughly with soap and water.[6][7]

Emergency Response Plan

Prompt and correct action during an emergency is critical to mitigating harm.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Chemical Spill Response

The response to a spill depends entirely on its scale and location.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent (e.g., vermiculite or commercial absorbent).[15][16]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.[15]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill (chemical name, quantity, location).[15][17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill - Location? - Volume? - Immediate Danger? Start->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Contained & Small MajorSpill Major Spill (Outside Hood / Large Volume) Assess->MajorSpill Uncontained / Large Alert Alert Nearby Personnel MinorSpill->Alert Evacuate EVACUATE AREA MajorSpill->Evacuate DonPPE Don Full PPE Alert->DonPPE Contain Contain & Absorb Spill (Use Spill Kit) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Procedure Complete Dispose->End Isolate Isolate Lab (Close Doors) Evacuate->Isolate Report Call Emergency Response (EHS / 911) Isolate->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal and Decontamination Plan

Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: All materials that have come into contact with 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, including surplus compound, contaminated gloves, bench paper, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal Method: The primary recommended disposal method for brominated organic waste is high-temperature incineration at a licensed hazardous waste facility.[18] These facilities are equipped with scrubbers and other emission controls to handle the hazardous byproducts of combustion.[18][19]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not allow waste to accumulate.

References

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK.
  • MDPI. (2024, November 13).
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Auckland. (2025, August 15). Hazardous substances: Emergency response.
  • University of Manitoba. Chemical Spill Response Procedure.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Fisher Scientific. (2025, December 24).
  • Aerosol and Air Quality Research. (2023, October 11).
  • Parales, R. E., et al.
  • ResearchGate.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide.
  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • EIGA. DOC136_24_Selection of Personal Protective Equipment.
  • Indagoo Research Chemicals. (2026, February 23). SAFETY DATA SHEET - 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Bromo-2-nitro-benzotrifluoride.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet - 4,7-Dibromo-2-(2-ethyl-hexyl)-5,6-difluoro-2H-benzotriazole.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(3-Chloropropyl)
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 3-Bromo-5-nitrobenzotrifluoride.
  • RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.